molecular formula C8H9N3 B1286614 3-(Aminomethyl)-1H-indazole CAS No. 806640-37-9

3-(Aminomethyl)-1H-indazole

Cat. No.: B1286614
CAS No.: 806640-37-9
M. Wt: 147.18 g/mol
InChI Key: GMIODCDIPHWWQY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-indazole (CAS 806640-37-9) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a molecular weight of 147.18 g/mol and the molecular formula C 8 H 9 N 3 . The indazole core is recognized as a privileged structure in pharmaceutical development, with demonstrated significance in designing novel therapeutic agents . The 1H-indazole structure is known to serve as an effective hinge-binding fragment in kinase inhibitor design . The aminomethyl group at the C-3 position provides a versatile handle for further chemical modification, enabling researchers to create amide conjugates, urea derivatives, or incorporate this moiety into larger molecular frameworks. This functionalizability makes it particularly useful for structure-activity relationship (SAR) studies and probing biological targets. Indazole derivatives have shown promising biological activities in research settings, including antitumor effects against various human cancer cell lines and antimicrobial properties against both Gram-positive and Gram-negative bacteria . Similar indazole-based compounds are found in several FDA-approved drugs and clinical candidates, highlighting the therapeutic relevance of this chemical class . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2H-indazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIODCDIPHWWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598771
Record name 1-(2H-Indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

806640-37-9
Record name 1-(2H-Indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(Aminomethyl)-1H-indazole from o-Fluorobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route for the preparation of 3-(aminomethyl)-1H-indazole, a valuable building block in medicinal chemistry, starting from the readily available o-fluorobenzonitrile. The synthesis involves a three-step sequence: nucleophilic aromatic substitution to form the indazole core, a Sandmeyer reaction to introduce a cyano group, and a final reduction to the desired aminomethyl functionality. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from o-fluorobenzonitrile is a multi-step process that can be broken down into three key transformations:

  • Formation of 3-Amino-1H-indazole: The initial step involves the reaction of o-fluorobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring system.

  • Sandmeyer Reaction to 3-Cyano-1H-indazole: The amino group at the 3-position of the indazole is then converted to a cyano group. This is achieved through a Sandmeyer reaction, which involves the diazotization of the amino group with a nitrite source in an acidic medium, followed by the displacement of the diazonium group with a cyanide salt, typically copper(I) cyanide.

  • Reduction to this compound: The final step is the reduction of the cyano group to a primary amine. This transformation can be effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

The overall synthetic scheme is presented below:

Synthesis_Pathway o_fluorobenzonitrile o-Fluorobenzonitrile amino_indazole 3-Amino-1H-indazole o_fluorobenzonitrile->amino_indazole Hydrazine Hydrate cyano_indazole 3-Cyano-1H-indazole amino_indazole->cyano_indazole 1. NaNO2, HCl 2. CuCN aminomethyl_indazole This compound cyano_indazole->aminomethyl_indazole LiAlH4

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1H-indazole

This procedure is adapted from a known method for the synthesis of 3-aminoindazole derivatives.[1][2]

Materials:

  • o-Fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

Procedure:

  • A mixture of o-fluorobenzonitrile and hydrazine hydrate in n-butanol is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford 3-amino-1H-indazole.

Step 2: Synthesis of 3-Cyano-1H-indazole via Sandmeyer Reaction

The following is a general procedure for the Sandmeyer reaction, which can be adapted for the conversion of 3-amino-1H-indazole.

Materials:

  • 3-Amino-1H-indazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

  • Ice

Procedure:

  • 3-Amino-1H-indazole is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for a short period to ensure complete diazotization.

  • In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group.

  • After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give crude 3-cyano-1H-indazole, which can be purified by chromatography.

Step 3: Synthesis of this compound

This procedure outlines the reduction of the nitrile using lithium aluminum hydride (LiAlH₄).

Materials:

  • 3-Cyano-1H-indazole

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate

  • Water

Procedure:

  • A suspension of LiAlH₄ in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • A solution of 3-cyano-1H-indazole in anhydrous THF is added dropwise to the LiAlH₄ suspension.

  • The reaction mixture is stirred at room temperature until the reduction is complete, as monitored by TLC.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
o-FluorobenzonitrileC₇H₄FN121.12Colorless liquid
3-Amino-1H-indazoleC₇H₇N₃133.15Solid
3-Cyano-1H-indazoleC₈H₅N₃143.15Solid
This compoundC₈H₉N₃147.18Solid

Table 2: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureTimeYield (%)
1Formation of 3-Amino-1H-indazoleHydrazine hydraten-ButanolReflux-~88%
2Sandmeyer ReactionNaNO₂, HCl, CuCNWater0 °C to heat-Variable
3Reduction of NitrileLiAlH₄THF0 °C to RT-Variable

Table 3: Spectroscopic and Physical Data

CompoundMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
3-Amino-1H-indazole154-156Varies with solventVaries with solvent133 (M⁺)
3-Cyano-1H-indazole-Varies with solventVaries with solvent143 (M⁺)
This compound114-116Varies with solventVaries with solvent147 (M⁺)

Experimental Workflow Diagram

The logical flow of the experimental procedure is illustrated in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Reduction s1_start Mix o-fluorobenzonitrile and hydrazine hydrate in n-butanol s1_reflux Reflux reaction mixture s1_start->s1_reflux s1_cool Cool to room temperature s1_reflux->s1_cool s1_concentrate Remove solvent s1_cool->s1_concentrate s1_purify Purify by recrystallization/ column chromatography s1_concentrate->s1_purify s1_product 3-Amino-1H-indazole s1_purify->s1_product s2_dissolve Dissolve 3-amino-1H-indazole in aq. HCl and cool s1_product->s2_dissolve s2_diazotize Add NaNO₂ solution s2_dissolve->s2_diazotize s2_add_diaz Add diazonium salt to CuCN solution s2_diazotize->s2_add_diaz s2_cu_sol Prepare CuCN/NaCN solution s2_cu_sol->s2_add_diaz s2_warm Warm and heat mixture s2_add_diaz->s2_warm s2_extract Extract and purify s2_warm->s2_extract s2_product 3-Cyano-1H-indazole s2_extract->s2_product s3_add_nitrile Add 3-cyano-1H-indazole solution s2_product->s3_add_nitrile s3_lah Prepare LiAlH₄ suspension in anhydrous THF s3_lah->s3_add_nitrile s3_stir Stir at room temperature s3_add_nitrile->s3_stir s3_quench Quench reaction s3_stir->s3_quench s3_filter Filter and dry s3_quench->s3_filter s3_concentrate Remove solvent s3_filter->s3_concentrate s3_product This compound s3_concentrate->s3_product

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from o-fluorobenzonitrile provides a reliable route to a key synthetic intermediate. The procedures outlined in this guide are based on established chemical transformations and can be adapted for various research and development applications. Careful execution of each step, particularly the Sandmeyer reaction and the handling of the pyrophoric LiAlH₄, is crucial for a successful outcome. The provided data and workflow diagrams serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

Physicochemical Properties of 3-(Aminomethyl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-1H-indazole is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-tumor and kinase inhibition properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing key pharmacokinetic and pharmacodynamic parameters such as absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, methodologies for their determination, and the relevance of these properties in a drug development context.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data includes experimentally determined values where available, supplemented by high-confidence predicted values from reputable computational models.

PropertyValueData Type
Molecular Formula C₈H₉N₃-
Molecular Weight 147.18 g/mol -
Melting Point 114-116 °C[1]Experimental
Boiling Point 352.1 ± 17.0 °C at 760 mmHgPredicted
pKa (most basic) 8.13Predicted
logP 0.85Predicted
Aqueous Solubility 13.59 g/L (logS = -1.01)Predicted

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target interaction. Potentiometric titration is a highly accurate and standard method for pKa determination.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the analyte are equal (the half-equivalence point).

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system if solubility is limited.

    • Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M potassium chloride, KCl) to maintain constant ionic strength throughout the titration.

  • Instrumentation and Calibration:

    • Use a calibrated potentiometer equipped with a pH electrode.

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (typically 25 °C).

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a temperature-controlled titration vessel.

    • Add the background electrolyte.

    • If determining a basic pKa, make the solution acidic (e.g., to pH 2) with the standardized HCl.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is identified as the point of maximum slope on the curve (the inflection point).

    • The pKa is determined from the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).

The following diagram illustrates the logical workflow for this experimental protocol.

G Workflow for pKa Determination by Potentiometric Titration prep Prepare Solutions (Analyte, Titrants, Electrolyte) setup Setup Titration Vessel (Analyte, Electrolyte, Stirrer) prep->setup calib Calibrate pH Meter (Standard Buffers) calib->setup acidify Acidify Sample (with 0.1M HCl) setup->acidify titrate Titrate with Base (Add 0.1M NaOH in increments) acidify->titrate record Record pH (After each increment) titrate->record Loop record->titrate plot Plot Titration Curve (pH vs. Volume of Titrant) record->plot analyze Analyze Curve (Identify Equivalence Point) plot->analyze determine Determine pKa (pH at Half-Equivalence Point) analyze->determine

Caption: Logical workflow for determining pKa by potentiometric titration.

Relevance of Physicochemical Properties in Drug Development

The physicochemical properties of this compound are pivotal in assessing its potential as a drug candidate.

  • Solubility: The predicted high aqueous solubility is advantageous for formulation and bioavailability. The aminomethyl group and the nitrogen atoms in the indazole ring can act as hydrogen bond donors and acceptors, contributing to water solubility.

  • Lipophilicity (logP): The predicted logP value of 0.85 suggests that the compound is relatively hydrophilic. This property is critical for cell membrane permeability. A balanced logP is often sought; while sufficient lipophilicity is needed to cross biological membranes, high lipophilicity can lead to poor solubility and increased metabolic clearance.

  • pKa: The predicted basic pKa of 8.13 indicates that at physiological pH (7.4), a significant portion of this compound will exist in its protonated, cationic form. This ionization state enhances aqueous solubility but can reduce passive diffusion across lipid membranes. Understanding the pKa is also crucial for predicting potential drug-drug interactions and for developing stable formulations.

The interplay of these properties governs the ADME profile of a compound. The following diagram illustrates the relationship between key physicochemical properties and their impact on the drug development process.

G Impact of Physicochemical Properties on Drug Development props Physicochemical Properties pKa logP Solubility adme ADME Profile Absorption Distribution Metabolism Excretion props:pka->adme:abs Permeability props:pka->adme:dist Protein Binding props:logp->adme:abs Membrane Permeation props:logp->adme:met Metabolic Stability props:sol->adme:abs Bioavailability efficacy Efficacy & Safety adme->efficacy candidate Drug Candidate efficacy->candidate

Caption: Relationship between physicochemical properties and the drug development process.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, providing both experimental and predicted data. Detailed methodologies for the experimental determination of these properties, particularly pKa, have been outlined to aid researchers in their laboratory work. The interplay between solubility, lipophilicity, and ionization state is critical for the progression of this and similar compounds through the drug discovery pipeline. The provided information serves as a foundational resource for scientists and professionals working with this compound, enabling informed decisions in medicinal chemistry, formulation, and preclinical development.

References

Technical Guide: 3-(Aminomethyl)-1H-indazole in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Aminomethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonyms (1H-Indazol-3-yl)methanamine
CAS Number 806640-37-9
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol

Synthesis and Chemical Properties

The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere of indole and its versatile synthetic handles. The aminomethyl group at the C-3 position of this compound offers a key site for chemical modification, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

While a variety of methods exist for the synthesis of the indazole core, a common route to this compound involves the reduction of 1H-indazole-3-carbonitrile. A general workflow for its synthesis is outlined below.

Synthesis_Workflow Start Starting Material: 2-Fluorobenzonitrile Intermediate1 Hydrazine Reaction: Formation of 3-Amino-1H-indazole Start->Intermediate1 Hydrazine Hydrate Intermediate2 Sandmeyer Reaction: Conversion to 1H-Indazole-3-carbonitrile Intermediate1->Intermediate2 NaNO₂, HCl, CuCN Final_Product Reduction: This compound Intermediate2->Final_Product Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst)

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Reduction of a Nitrile

A general procedure for the reduction of a nitrile, such as 1H-indazole-3-carbonitrile, to a primary amine is provided below. Note: This is a generalized protocol and specific reaction conditions may need to be optimized.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 1H-indazole-3-carbonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).

  • Reaction: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for a specified period to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

  • Work-up: The resulting precipitate is filtered off and washed with the ether solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Therapeutic Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, many of which are implicated in cancer and other diseases. The 1H-indazole scaffold often serves as an effective hinge-binding motif in kinase inhibitors. The aminomethyl group at the C-3 position can participate in crucial hydrogen bonding interactions within the active site of target enzymes.

Kinase Inhibition

Research has shown that derivatives of 3-aminoindazole are potent inhibitors of several kinases, including:

  • BCR-ABL: A fusion protein tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.

  • Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.

The inhibitory activity of various indazole derivatives against specific kinases is summarized in the table below.

Compound ClassTarget Kinase(s)Reported IC₅₀/Activity
3-Aminoindazole DerivativesBCR-ABLPotent inhibition, including the T315I mutant
3-(Pyridin-3-yl)-1H-indazoleFGFR1-4IC₅₀ values in the low nanomolar range (0.9–6.1 nM)
3-(Pyrazin-2-yl)-1H-indazolespan-Pim KinasesPotent inhibition
Anticancer Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways that control cell growth, survival, and apoptosis.

One study on a 3,5-disubstituted indazole derivative revealed its ability to induce apoptosis and cause cell cycle arrest in the G0/G1 phase. This was linked to the inhibition of the p53/MDM2 pathway. MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of the p53-MDM2 interaction leads to the stabilization and activation of p53, resulting in the transcription of genes that promote apoptosis and cell cycle arrest.

Signaling_Pathway Indazole This compound Derivative p53_MDM2 p53-MDM2 Interaction Indazole->p53_MDM2 Inhibits p53 p53 (Tumor Suppressor) p53_MDM2->p53 Inhibition leads to p53 stabilization and activation p21 p21 p53->p21 Activates transcription Bax Bax p53->Bax Activates transcription MDM2 MDM2 MDM2->p53 Promotes degradation Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Postulated signaling pathway for anticancer activity.

Experimental Protocols for Biological Assays
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its amenability to chemical modification and the proven biological activity of the indazole scaffold make it a compound of high interest for researchers in drug discovery. The insights provided in this technical guide regarding its synthesis, biological activities, and relevant experimental protocols are intended to support further investigation into the therapeutic potential of this and related compounds.

Spectroscopic and Synthetic Profile of 3-(Aminomethyl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The spectroscopic data for 3-(Aminomethyl)-1H-indazole can be predicted by examining the data for the 1H-indazole core and considering the electronic effects of the 3-aminomethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the 1H and 13C nuclei of this compound.

Table 1: Predicted 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~12.5 - 13.0br s1HNH (indazole)
~8.05d1HH-4
~7.70d1HH-7
~7.40t1HH-6
~7.15t1HH-5
~4.10s2H-CH2-
~2.5-3.5br s2H-NH2

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~145.0C-3
~140.5C-7a
~127.0C-3a
~126.5C-6
~121.0C-4
~120.5C-5
~110.0C-7
~38.0-CH2-
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm-1)Functional GroupVibrational Mode
3400 - 3200N-HStretching (amine and indazole)
3100 - 3000C-HAromatic Stretching
2950 - 2850C-HAliphatic Stretching
1620 - 1600C=N, C=CRing Stretching
1600 - 1550N-HBending (amine)
800 - 700C-HOut-of-plane Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C8H9N3), the expected exact mass is 147.0796 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound (ESI+)

m/zIon
148.0874[M+H]+
131.0611[M-NH2]+
118.0682[M-CH2NH2]+

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound via Reduction of 3-Cyano-1H-indazole

A plausible and common method for the preparation of this compound is the reduction of 3-cyano-1H-indazole.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-cyano-1H-indazole in anhydrous THF to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide.

  • Isolation and Purification: Filter the resulting mixture to remove the inorganic salts and wash the solid with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Data Acquisition

1H and 13C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d6, to allow for the observation of exchangeable N-H protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Data Acquisition

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by using an attenuated total reflectance (ATR) accessory.

MS Data Acquisition

High-resolution mass spectra (HRMS) can be obtained using a mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. This technique will provide the exact mass of the protonated molecular ion, which is crucial for confirming the elemental composition.

Synthetic Workflow Visualization

The synthesis of this compound can be visualized as a two-step process starting from a suitable precursor. A common route involves the reduction of a nitrile.

G 3-Cyano-1H-indazole 3-Cyano-1H-indazole Reduction Reduction 3-Cyano-1H-indazole->Reduction 1. LiAlH4, THF 2. H2O, NaOH(aq) This compound This compound Reduction->this compound

Caption: A plausible synthetic route to this compound.

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 3-(Aminomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical early assessments are the determination of a molecule's solubility and stability. These fundamental physicochemical properties are paramount, influencing everything from formulation design and bioavailability to shelf-life and patient safety. This technical guide provides an in-depth exploration of the core principles and experimental methodologies for evaluating the solubility and stability of 3-(Aminomethyl)-1H-indazole, a heterocyclic amine of significant interest in medicinal chemistry.

While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes a comprehensive framework of established protocols and best practices. By following these methodologies, researchers can systematically characterize this and other novel chemical entities, thereby enabling data-driven decisions in the drug development process.

Section 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. A thorough understanding of a compound's solubility in various media is therefore essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method.[1][2] This procedure measures the equilibrium concentration of a compound in a given solvent at a specific temperature.

Materials and Reagents:

  • This compound (solid)

  • Selection of relevant solvents (e.g., Water, 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments for each solvent.

Data Presentation: Illustrative Solubility of a Hypothetical Aminomethyl-Indazole Derivative

The following table presents a hypothetical but realistic solubility profile for a compound structurally similar to this compound.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mM)
Water251.212008.15
0.1 M HCl2525.825800175.3
PBS (pH 7.4)250.99006.12
Ethanol2515.315300104.0
Methanol2518.718700127.0
Acetonitrile252.5250017.0
DMSO25>100>100000>679.5
Water371.8180012.23
0.1 M HCl3731.531500214.0
PBS (pH 7.4)371.111007.47

Note: Molar solubility is calculated based on a molecular weight of 147.18 g/mol for this compound.

Visualization: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess API prep2 Add to vials with a known volume of solvent prep1->prep2 equilib Shake at constant temperature (e.g., 24-72 hours) prep2->equilib sep1 Centrifuge to pellet undissolved solid equilib->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2 result Solubility Data ana2->result Calculate Solubility G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_results Data Interpretation start API Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolysis (ICH Q1B) start->photo sampling Sample at T=0, 2, 4, 8, 24h... acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc pathways Identify Degradation Pathways hplc->pathways method_val Validate Stability- Indicating Method pathways->method_val end Stability Profile method_val->end

References

An In-depth Technical Guide to 3-(Aminomethyl)-1H-indazole: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-1H-indazole is a key heterocyclic amine that has garnered significant interest within the medicinal chemistry landscape. Its structural motif, featuring a bicyclic indazole core with a reactive aminomethyl group at the 3-position, serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailing its synthesis, physicochemical properties, and the biological activities of its derivatives, thereby offering a valuable resource for professionals engaged in drug discovery and development.

Introduction and Historical Context

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, was first synthesized by Emil Fischer in the late 19th century.[1] For many years, indazole and its derivatives were primarily of academic interest. However, in the latter half of the 20th century, their diverse pharmacological potential began to be recognized, leading to extensive research into their synthesis and biological evaluation.[2][3]

The introduction of an aminomethyl group at the 3-position of the indazole core, yielding this compound, provided a critical advancement. This functional group serves as a key pharmacophore and a synthetic handle for further molecular elaboration, enabling the exploration of a wide range of chemical space and the optimization of biological activity. While the precise first synthesis of the unsubstituted this compound is not prominently documented in readily available literature, its emergence as a building block in medicinal chemistry likely occurred as part of the broader exploration of indazole derivatives for various therapeutic targets.

The significance of the 3-aminoindazole and related motifs became particularly evident with the development of kinase inhibitors. The 1H-indazole-3-amine structure was identified as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bond interactions with the hinge region of protein kinases, a key interaction for potent and selective inhibition.[4] This discovery propelled the use of scaffolds like this compound in the design of a multitude of kinase inhibitors for oncology and other diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its solubility, permeability, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
CAS Number 806640-37-9[5]
Molecular Formula C₈H₉N₃[5]
Molecular Weight 147.18 g/mol [5]
Melting Point 114-116 °C[5]
Boiling Point (predicted) 352.1 ± 17.0 °C at 760 mmHg[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the indazole ring followed by the introduction or modification of the 3-substituent. While a definitive, publicly available, detailed protocol for the direct synthesis of the parent compound is not readily found, synthetic strategies for closely related derivatives provide a strong basis for its preparation.

A common strategy involves the cyclization of appropriately substituted ortho-functionalized phenyl precursors. For instance, the synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence.[6] Another approach involves the reaction of 2-halobenzonitriles with hydrazine derivatives.[6]

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate/Product A ortho-substituted benzonitrile C Cyclization A->C B Hydrazine derivative B->C E 3-Cyano-1H-indazole C->E D Reduction of Nitrile (if applicable) F This compound D->F E->D

Caption: Conceptual workflow for the synthesis of this compound.

A plausible route to this compound could involve the initial synthesis of 1H-indazole-3-carbonitrile, followed by the reduction of the nitrile group to the desired aminomethyl functionality.

Cited Experimental Protocol for a Related Derivative (Synthesis of [1H-Indazol-3-yl]amide oxime):

This protocol illustrates a typical reaction involving a 3-substituted indazole.

  • Materials: Hydroxylamine hydrochloride, potassium carbonate, absolute ethanol, indazole-3-carbonitrile, methanol, anhydrous ether, MgSO₄, acetone, dichloromethane.

  • Procedure:

    • Hydroxylamine hydrochloride (1.5 g) and potassium carbonate (3.83 g) were stirred together in absolute ethanol (100 ml) for 15 minutes.[7]

    • Indazole-3-carbonitrile (2 g) was added, and the solution was heated at reflux for 4 hours.[7]

    • After cooling to room temperature, the solution was diluted with methanol (5 ml).[7]

    • The solution was filtered, and the solvent was evaporated.[7]

    • The residue was extracted with anhydrous ether, and the extracts were dried over MgSO₄.[7]

    • After filtration and solvent removal, a white solid was obtained, which was recrystallized from acetone/dichloromethane to afford the title compound.[7]

Biological Activity and Therapeutic Potential

While specific biological data for the parent this compound is sparse in the public domain, the therapeutic potential of its derivatives is vast and well-documented. The indazole scaffold is a privileged structure in medicinal chemistry, and the aminomethyl group at the C-3 position provides a key interaction point with various biological targets.[3]

Kinase Inhibition:

A primary area of investigation for 3-aminoindazole derivatives is in the development of protein kinase inhibitors for the treatment of cancer.[8][9] The 3-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Numerous potent and selective kinase inhibitors have been developed based on this scaffold, targeting a range of kinases including:

  • BCR-ABL: For the treatment of chronic myeloid leukemia (CML).[8][9]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers.[10]

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[10]

  • Pim kinases: Involved in tumorigenesis.[11]

Illustrative Signaling Pathway Inhibition:

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response cluster_3 Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Rec P1 Downstream Kinase 1 Rec->P1 P2 Downstream Kinase 2 P1->P2 Resp Proliferation, Survival P2->Resp Inh 3-Aminomethyl-1H-indazole Derivative Inh->Rec

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Other Therapeutic Areas:

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Antimicrobial Activity: Demonstrating activity against both bacteria and fungi.[3]

  • Anti-inflammatory Effects: Through various mechanisms, including the inhibition of nitric oxide synthases.[12]

  • Cardiovascular Diseases: With some derivatives showing potential in treating conditions like arrhythmia and thrombosis.[1]

  • Central Nervous System (CNS) Disorders: As antagonists of serotonin receptors.[3]

Conclusion

This compound stands as a cornerstone scaffold in modern medicinal chemistry. While its own detailed biological profile is not extensively published, its role as a versatile building block for the synthesis of a vast array of biologically active molecules is undeniable. The historical development of indazole chemistry, particularly the recognition of the 3-aminoindazole motif as a potent kinase hinge-binder, has cemented its importance in the ongoing quest for novel therapeutics. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the rich history and continued potential of this remarkable heterocyclic compound. Further exploration into the specific biological activities of the parent molecule and the continued development of its derivatives will undoubtedly lead to new and improved treatments for a wide range of human diseases.

References

A Technical Guide to the Prospective Crystal Structure and Polymorphism of 3-(Aminomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the crystal structure and polymorphism of 3-(Aminomethyl)-1H-indazole is not publicly available. This guide provides a comprehensive framework based on the known crystallography of the parent molecule, 1H-indazole, and established methodologies in solid-state chemistry. It is intended to guide researchers in the potential characterization of this compound.

Introduction to the Significance of Solid-State Properties

The crystalline state of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, dissolution rate, bioavailability, stability, and manufacturability.[1][2][3][4] For a molecule like this compound, which has potential applications in medicinal chemistry, a thorough understanding of its solid-state properties is paramount for successful drug development. Different polymorphs are considered distinct patentable entities, making their identification and characterization crucial for intellectual property protection.

The introduction of an aminomethyl group at the 3-position of the 1H-indazole core introduces a flexible side chain with hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the indazole ring). This functionalization significantly increases the probability of forming multiple, stable hydrogen-bonding networks, which can lead to a rich polymorphic landscape.

Hypothetical Crystal Packing and Polymorphism

Based on the structure of this compound, several hydrogen bonding motifs can be predicted, which could give rise to different polymorphs:

  • Indazole-Indazole Interactions: The N-H of the indazole ring can act as a hydrogen bond donor to the pyridine-type nitrogen of an adjacent molecule, forming chains or cyclic motifs, similar to what is observed in the parent 1H-indazole.[5]

  • Aminomethyl Group Interactions: The -CH2NH2 group is a potent hydrogen bond donor and can interact with the indazole nitrogen atoms or the amine group of a neighboring molecule.

  • Intra- vs. Intermolecular Hydrogen Bonding: The flexibility of the aminomethyl side chain might allow for intramolecular hydrogen bonding between the amine group and the N2 atom of the indazole ring. However, the formation of robust intermolecular hydrogen-bonded networks is more likely to drive crystallization.

The interplay between these potential interactions, influenced by crystallization conditions, can lead to different packing arrangements and, consequently, different polymorphs.

Experimental Protocols for Polymorph Screening and Characterization

A systematic polymorph screen is essential to identify the different crystalline forms of this compound. The following experimental methodologies are central to such an investigation.

Crystallization Methods

The goal is to subject the molecule to a wide range of conditions to access different regions of the phase diagram.

  • Solvent-Based Crystallization:

    • Slow Evaporation: Saturated solutions of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water) are allowed to evaporate slowly at different temperatures.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

    • Anti-Solvent Crystallization: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound, inducing precipitation.[6][7] The rate of addition of the anti-solvent can be a critical parameter.[6]

  • Solid-State Methods:

    • Grinding: The material is subjected to mechanical stress by grinding, which can sometimes induce a polymorphic transformation.

    • Sublimation: The compound is heated under vacuum to induce sublimation, and the vapor is condensed on a cold surface.

    • Melt Crystallization (if thermally stable): The compound is melted and then cooled at different rates.

Characterization Techniques

Once crystalline material is obtained, a suite of analytical techniques is used to characterize the solid form.

TechniquePurposeExperimental Details
Single-Crystal X-ray Diffraction (SCXRD) To determine the absolute crystal structure, including unit cell parameters, space group, and atomic coordinates.A high-quality single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve and refine the crystal structure.[5]
Powder X-ray Diffraction (PXRD) To "fingerprint" a crystalline form and identify different polymorphs in a bulk sample.A powdered sample is irradiated with X-rays over a range of angles (2θ), and the diffraction pattern is recorded. Each polymorph will have a unique PXRD pattern.[5]
Differential Scanning Calorimetry (DSC) To determine melting points, transition temperatures, and enthalpies of fusion and transition.A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endotherms and exotherms indicate thermal events.
Thermogravimetric Analysis (TGA) To assess thermal stability and determine the presence of solvates or hydrates.The mass of a sample is monitored as a function of temperature. Mass loss indicates decomposition or desolvation.
Infrared (IR) and Raman Spectroscopy To probe differences in the vibrational modes of the molecules in different crystal lattices.The sample is exposed to infrared or laser light, and the absorption or scattering is measured. Different hydrogen bonding environments will result in shifts in the vibrational frequencies.
Solid-State NMR (ssNMR) To investigate the local environment of specific atomic nuclei (e.g., 13C, 15N) in the crystal lattice.The sample is spun at a high speed in a strong magnetic field. Each polymorph will exhibit a unique set of chemical shifts.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of a polymorph screen and the relationship between different solid forms.

polymorph_screen_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Polymorph Screening cluster_characterization Primary Characterization cluster_analysis Analysis & Selection start Synthesize and Purify This compound crystallization Crystallization from various solvents and conditions start->crystallization pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd Analyze each solid dsc_tga Thermal Analysis (DSC/TGA) crystallization->dsc_tga spectroscopy Spectroscopy (IR/Raman) crystallization->spectroscopy unique_forms Identify Unique Polymorphic Forms pxrd->unique_forms dsc_tga->unique_forms spectroscopy->unique_forms thermodynamic_stability Determine Thermodynamic Relationships unique_forms->thermodynamic_stability Perform slurry experiments, DSC studies lead_polymorph Select Lead Polymorph for Further Development thermodynamic_stability->lead_polymorph

Caption: Workflow for a comprehensive polymorph screen.

thermodynamic_relationships cluster_energy Relative Gibbs Free Energy form_a Polymorph A (Metastable) form_b Polymorph B (Stable) form_a->form_b Solvent-mediated transformation or heating amorphous Amorphous Form amorphous->form_a Crystallizes upon heating/humidity

Caption: Energy relationships between solid forms.

Conclusion

While specific crystallographic data for this compound remains to be published, this guide outlines the critical importance of such a study and provides a robust framework for its execution. The presence of a flexible aminomethyl group with hydrogen bonding capabilities suggests a high likelihood of polymorphism. A thorough investigation, employing a range of crystallization techniques and analytical methods as detailed herein, is essential to identify and characterize the various crystalline forms of this compound. The selection of the most stable and developable polymorph will be a crucial step in its journey from a promising molecule to a potential therapeutic agent.

References

Tautomerism in 3-(Aminomethyl)-1H-indazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities. A critical and often nuanced aspect of their chemistry is the phenomenon of annular tautomerism, which can significantly influence their physicochemical properties, receptor interactions, and metabolic stability. This technical guide provides a comprehensive examination of tautomerism in 3-(aminomethyl)-1H-indazole and its derivatives. It delves into the structural and energetic aspects of the predominant 1H- and 2H-tautomeric forms, supported by spectroscopic, computational, and synthetic data from the scientific literature. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, along with visualizations of tautomeric equilibria and relevant biological pathways to aid in the rational design of novel indazole-based therapeutics.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole.[1][2] The most relevant and extensively studied equilibrium is between the 1H- and 2H-tautomers.[3] The 1H-tautomer is generally the thermodynamically more stable form due to its benzenoid character, which imparts greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[4][5] However, the position of this equilibrium can be influenced by factors such as substitution patterns, solvent polarity, and temperature.[6] For 3-substituted indazoles, including this compound, the tautomeric preference can impact hydrogen bonding patterns and overall molecular conformation, which are critical for biological activity.[7]

Tautomeric Forms of this compound

The two primary tautomers of this compound are the 1H- and 2H-forms. While specific experimental data for the tautomeric equilibrium of this exact molecule is scarce in the literature, extensive theoretical and experimental studies on related indazole derivatives provide a strong basis for understanding its behavior.[8]

Caption: Tautomeric equilibrium of 3-(aminomethyl)indazole.

Spectroscopic Characterization

Spectroscopic methods are invaluable for identifying and quantifying tautomeric forms in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between 1H- and 2H-indazole tautomers. The chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton.[9] For 3-substituted indazoles, the chemical shifts of the aromatic protons and the substituent's protons can also provide clues to the dominant tautomeric form.

Table 1: Expected 1H and 13C NMR Chemical Shifts (ppm) for Tautomers of this compound in a Non-polar Solvent (CDCl3)

Atom1H-Tautomer (Predicted)2H-Tautomer (Predicted)
1H NMR
N1-H~10-12-
N2-H-~9-11
H4~7.8~7.6
H5~7.2~7.1
H6~7.4~7.3
H7~7.6~7.9
CH2~4.0~4.2
NH2~1.5-2.5 (broad)~1.5-2.5 (broad)
13C NMR
C3~145~155
C3a~122~120
C4~120~121
C5~121~120
C6~127~128
C7~110~118
C7a~140~138
CH2~38~45

Note: These are predicted values based on data from related indazole derivatives. Actual values may vary.[1][10]

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can be used to identify N-H stretching frequencies, which differ between the tautomers. UV-Vis spectroscopy can also be employed, as the electronic transitions and absorption maxima are dependent on the aromatic system, which is different for the benzenoid (1H) and quinonoid (2H) forms.

Computational Studies

Density Functional Theory (DFT) and ab initio calculations are frequently used to predict the relative stabilities of indazole tautomers.[8] These studies consistently show that for most 3-substituted indazoles, the 1H-tautomer is energetically more favorable in the gas phase and in various solvents. The energy difference is typically in the range of 3-5 kcal/mol.[8]

Stability Start 3-(Aminomethyl)indazole T1H 1H-Tautomer (Benzenoid) Start->T1H T2H 2H-Tautomer (Quinonoid) Start->T2H E1 Lower Energy (More Stable) T1H->E1 E2 Higher Energy (Less Stable) T2H->E2 Energy Relative Energy

Caption: Relative stability of indazole tautomers.

X-ray Crystallography

Synthesis of this compound and Derivatives

Several synthetic routes to 3-aminoalkyl-1H-indazoles have been reported. A common and effective method involves the cyclization of o-fluorobenzonitriles with hydrazine, followed by functional group manipulation.

General Synthetic Protocol

A representative synthesis of this compound is outlined below.

Synthesis A 2-Fluorobenzonitrile B 3-Amino-1H-indazole A->B Hydrazine Hydrate, Reflux C N-(1H-Indazol-3-yl)acetamide B->C Acetic Anhydride D This compound C->D LiAlH4, THF Signaling cluster_cell Cell Receptor Tyrosine Kinase Receptor Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Pathway Response Cell Proliferation, Survival Pathway->Response Inhibitor 3-Aminoindazole Derivative Inhibitor->Receptor Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 3-(Aminomethyl)-1H-indazole and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The following sections describe two primary synthetic routes, complete with step-by-step methodologies, tabulated data, and workflow diagrams.

Route 1: Synthesis via Reduction of 1H-Indazole-3-carbonitrile

This route offers a straightforward approach to the target compound through the synthesis and subsequent reduction of a nitrile intermediate.

Overall Reaction Scheme:

cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction 3-Iodo-1H-indazole 3-Iodo-1H-indazole 1H-Indazole-3-carbonitrile 1H-Indazole-3-carbonitrile 3-Iodo-1H-indazole->1H-Indazole-3-carbonitrile Pd2(dba)3, Xantphos, K4[Fe(CN)6], DMAc This compound This compound 1H-Indazole-3-carbonitrile->this compound 1. LiAlH4, THF 2. H2O

Caption: Synthetic pathway for this compound via a nitrile intermediate.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-3-carbonitrile [1][2]

This procedure details the palladium-catalyzed cyanation of 3-iodo-1H-indazole.

  • Materials and Reagents:

    • 3-Iodo-1H-indazole

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

    • N,N-Dimethylacetamide (DMAc), anhydrous

    • Toluene

    • Ethyl acetate (EtOAc)

    • Water (degassed)

    • Argon or Nitrogen gas

  • Procedure:

    • To a dry three-necked flask equipped with a magnetic stirrer, condenser, and an argon inlet, add 3-iodo-1H-indazole (1.0 eq), potassium ferrocyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMAc to the flask.

    • Stir the reaction mixture at 120 °C for 24 hours under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

    • Wash the combined organic filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1H-indazole-3-carbonitrile.

Step 2: Reduction of 1H-Indazole-3-carbonitrile to this compound

This protocol describes the reduction of the nitrile to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).

  • Materials and Reagents:

    • 1H-Indazole-3-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 1 M Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Argon or Nitrogen gas

  • Procedure:

    • In a dry three-necked flask under an argon atmosphere, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate at room temperature for 30 minutes.

    • Filter the solid and wash it thoroughly with THF and then with ethyl acetate or dichloromethane.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step Reactant Product Reagents and Conditions Typical Yield
13-Iodo-1H-indazole1H-Indazole-3-carbonitrilePd₂(dba)₃, Xantphos, K₄[Fe(CN)₆], DMAc, 120 °C85-95%
21H-Indazole-3-carbonitrileThis compound1. LiAlH₄, THF, reflux; 2. H₂O, NaOH70-85%

Route 2: Synthesis via Reduction of 3-(Azidomethyl)-1H-indazole

Overall Reaction Scheme:

cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Halogenation cluster_3 Step 4: Azidation cluster_4 Step 5: Staudinger Reduction 1H-Indazole-3-carboxylic acid 1H-Indazole-3-carboxylic acid Methyl 1H-indazole-3-carboxylate Methyl 1H-indazole-3-carboxylate 1H-Indazole-3-carboxylic acid->Methyl 1H-indazole-3-carboxylate SOCl2, Methanol (1H-Indazol-3-yl)methanol (1H-Indazol-3-yl)methanol Methyl 1H-indazole-3-carboxylate->(1H-Indazol-3-yl)methanol LiAlH4, THF 3-(Chloromethyl)-1H-indazole 3-(Chloromethyl)-1H-indazole (1H-Indazol-3-yl)methanol->3-(Chloromethyl)-1H-indazole SOCl2, DCM 3-(Azidomethyl)-1H-indazole 3-(Azidomethyl)-1H-indazole 3-(Chloromethyl)-1H-indazole->3-(Azidomethyl)-1H-indazole NaN3, DMF This compound This compound 3-(Azidomethyl)-1H-indazole->this compound 1. PPh3, THF 2. H2O

Caption: Multi-step synthesis of this compound via an azide intermediate.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate [3][4]

  • Materials and Reagents:

    • 1H-Indazole-3-carboxylic acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol at 0 °C.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise.

    • After the addition, heat the mixture to reflux for 1.5-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield methyl 1H-indazole-3-carboxylate.[3]

Step 2: Synthesis of (1H-Indazol-3-yl)methanol

  • Materials and Reagents:

    • Methyl 1H-indazole-3-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 1 M Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Follow the general procedure for LiAlH₄ reduction as described in Route 1, Step 2, using methyl 1H-indazole-3-carboxylate as the starting material.

Step 3: Synthesis of 3-(Chloromethyl)-1H-indazole

  • Materials and Reagents:

    • (1H-Indazol-3-yl)methanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

    • Pyridine (catalytic amount, optional)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve (1H-indazol-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C.

    • Add thionyl chloride (1.2-1.5 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with saturated NaHCO₃ solution.

    • Extract the product with DCM, wash the organic layer with brine, and dry over Na₂SO₄.

    • Concentrate the solvent under reduced pressure to obtain 3-(chloromethyl)-1H-indazole, which can be used in the next step without further purification.

Step 4: Synthesis of 3-(Azidomethyl)-1H-indazole

  • Materials and Reagents:

    • 3-(Chloromethyl)-1H-indazole

    • Sodium azide (NaN₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Water

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve 3-(chloromethyl)-1H-indazole (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5-2.0 eq) in one portion.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Concentrate the solvent under reduced pressure to yield 3-(azidomethyl)-1H-indazole.

Step 5: Staudinger Reduction of 3-(Azidomethyl)-1H-indazole to this compound [5][6][7][8][9]

  • Materials and Reagents:

    • 3-(Azidomethyl)-1H-indazole

    • Triphenylphosphine (PPh₃)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve 3-(azidomethyl)-1H-indazole (1.0 eq) in THF.

    • Add triphenylphosphine (1.1-1.2 eq) portion-wise at room temperature. Effervescence (N₂ evolution) should be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

    • Add water to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the intermediate iminophosphorane.

    • Cool the mixture and remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate to remove the triphenylphosphine oxide byproduct.

    • The desired amine may remain in the aqueous layer as a salt. Basify the aqueous layer with NaOH and extract with ethyl acetate or dichloromethane.

    • Dry the organic extracts over Na₂SO₄, filter, and concentrate to give this compound.

Step Reactant Product Reagents and Conditions Typical Yield
11H-Indazole-3-carboxylic acidMethyl 1H-indazole-3-carboxylateSOCl₂, MeOH, reflux>90%[3]
2Methyl 1H-indazole-3-carboxylate(1H-Indazol-3-yl)methanolLiAlH₄, THF80-90%
3(1H-Indazol-3-yl)methanol3-(Chloromethyl)-1H-indazoleSOCl₂, DCM85-95%
43-(Chloromethyl)-1H-indazole3-(Azidomethyl)-1H-indazoleNaN₃, DMF>90%
53-(Azidomethyl)-1H-indazoleThis compound1. PPh₃, THF; 2. H₂O80-95%

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in a dry environment and under an inert atmosphere.

  • Thionyl chloride (SOCl₂) is corrosive and toxic. Handle it in a well-ventilated fume hood.

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

Application Notes and Protocols for 3-(Aminomethyl)-1H-indazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(aminomethyl)-1H-indazole and its derivatives as a core scaffold in the development of kinase inhibitors. The indazole ring is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] This document details the inhibitory activities of indazole-based compounds, provides protocols for relevant kinase inhibition assays, and visualizes key signaling pathways targeted by these inhibitors.

Introduction to this compound in Kinase Inhibition

The 1H-indazole core is a bioisostere of the purine ring of ATP, enabling it to act as a competitive inhibitor at the kinase active site. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a key determinant of binding affinity. The aminomethyl group at the 3-position provides a versatile point for chemical modification, allowing for the synthesis of libraries of compounds with diverse substitution patterns to optimize potency and selectivity.[1]

Derivatives of the 3-amino-1H-indazole scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. These include receptor tyrosine kinases like VEGFR and FGFR, as well as cytoplasmic kinases such as BCR-ABL and Pim kinases.[2][3]

Quantitative Data: Kinase Inhibitory Activity of 3-Amino-1H-Indazole Derivatives

DerivativeTarget KinaseIC50 (nM)Assay Type
Compound 89 Bcr-Abl (wild type)14Enzymatic
Bcr-Abl (T315I mutant)450Enzymatic
AKE-72 (Compound 5) BCR-ABL (wild type)< 0.5Cell-free
BCR-ABL (T315I mutant)9Cell-free
Compound 98 FGFR115.0Enzymatic
Compound 102 FGFR130.2Enzymatic
Compound 82a Pim-10.4Enzymatic
Pim-21.1Enzymatic
Pim-30.4Enzymatic
Entrectinib (Compound 127) ALK12Enzymatic

This table presents a selection of data for various derivatives of 3-amino-1H-indazole and is intended to be representative of the scaffold's potential.[3][4][5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data when evaluating kinase inhibitors. Below are methodologies for common assays used to assess the inhibitory activity of compounds like this compound and its derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound or its derivative (test compound)

  • ATP (at a concentration near the Km for the target kinase)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cellular Assay for Kinase Inhibition (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize them to the total substrate or a loading control. Determine the concentration-dependent inhibition of substrate phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general workflow for kinase inhibitor screening.

G General Workflow for Kinase Inhibitor Screening cluster_0 Biochemical Assay cluster_1 Cellular Assay A Kinase, Substrate, & Test Compound Mixture B Add ATP to Initiate Reaction A->B C Incubate at 30°C B->C D Stop Reaction & Detect Signal (e.g., Luminescence) C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F G Treat Cells with Test Compound H Lyse Cells & Quantify Protein G->H I Western Blot for Phospho-Substrate H->I J Quantify Band Intensity I->J K Determine Cellular Potency J->K

Workflow for Kinase Inhibitor Screening

G Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole This compound (or derivative) Indazole->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of VEGFR2 Signaling

G Simplified PAK1 Signaling Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 LIMK LIMK PAK1->LIMK MEK1 MEK1 PAK1->MEK1 Indazole 3-Amino-1H-indazole Derivative Indazole->PAK1 Cofilin Cofilin LIMK->Cofilin Actin Actin Cytoskeleton Reorganization Cofilin->Actin Cell_Motility Cell Motility & Invasion Actin->Cell_Motility ERK ERK MEK1->ERK ERK->Cell_Motility

References

Application of 3-(Aminomethyl)-1H-indazole in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A key focus of current drug discovery efforts is the identification of small molecules that can modulate the activity of pathways implicated in neuronal cell death and dysfunction. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, indazole derivatives are being actively investigated for their therapeutic potential in various diseases, including neurodegenerative disorders.[2][3]

While extensive research exists for the broader class of indazole-containing compounds, specific data on the application of 3-(Aminomethyl)-1H-indazole in neurodegenerative disease research is limited in publicly available literature. However, based on the known activities of structurally related indazole derivatives, this compound represents a promising starting point for investigations into novel neuroprotective agents. The aminomethyl group at the 3-position provides a versatile synthetic handle for the creation of libraries of derivatives with potentially enhanced potency and selectivity.

These application notes provide an overview of the potential applications of this compound in neurodegenerative disease research, drawing on the established roles of the indazole scaffold. Detailed protocols for key in vitro assays are provided to enable researchers to evaluate the neuroprotective and enzyme-inhibitory potential of this and related compounds.

Potential Therapeutic Targets and Applications

The indazole scaffold is a core component of numerous inhibitors targeting kinases and enzymes implicated in the pathology of neurodegenerative diseases. The primary proposed applications for this compound would be as a foundational structure for the development of inhibitors against these key targets.

Key Potential Enzyme Targets:

  • Glycogen Synthase Kinase 3β (GSK-3β): Dysregulation of GSK-3β is linked to hyperphosphorylation of tau protein in Alzheimer's disease and other tauopathies.[3][4] The indazole scaffold is a known hinge-binding fragment for GSK-3β inhibitors.[4][5]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and inhibition of its kinase activity is a major therapeutic strategy.[6][7] Several potent and selective LRRK2 inhibitors are based on the indazole core.[6][7][8][9][10]

  • c-Jun N-terminal Kinase 3 (JNK3): JNK3 is predominantly expressed in the brain and plays a crucial role in neuronal apoptosis. Its inhibition is considered a potential neuroprotective strategy.[11][12][13] Indazole-based compounds have been developed as potent and selective JNK3 inhibitors.[11][12]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain and is an established treatment for Parkinson's disease.[3][14] Indazole derivatives have been identified as potent and selective MAO-B inhibitors.[1][15]

Data on Relevant Indazole Derivatives

Compound Class/ExampleTargetIC50 ValueDisease RelevanceReference
Pyrimido[1,2-b]indazole derivativeMAO-B0.062 µMParkinson's Disease[1]
N-Aromatic-Substituted IndazoleJNK35 nMParkinson's, Alzheimer's[12]
1H-Indazole-3-carboxamide derivativeGSK-3βPotent enzymatic and cellular inhibitionAlzheimer's, Mood Disorders[4]
3-(4-Pyrimidinyl) Indazole (MLi-2)LRRK2Potent and selective inhibitionParkinson's Disease[7]
6-amino-1-methyl-indazole (AMI)p-tau / GSK-3βSignificant decrease in expressionParkinson's Disease[16]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the potential signaling pathways that could be modulated by indazole-based compounds and a general workflow for screening such compounds for neuroprotective activity.

G Potential Signaling Pathways for Indazole Derivatives in Neurodegeneration cluster_0 Parkinson's Disease cluster_1 Alzheimer's Disease / Tauopathies LRRK2 LRRK2 Neuronal Survival Neuronal Survival LRRK2->Neuronal Survival Promotes Apoptosis MAO-B MAO-B Dopamine Metabolism Dopamine Metabolism MAO-B->Dopamine Metabolism Degrades Dopamine Indazole Derivative 1 Indazole Derivative Indazole Derivative 1->LRRK2 Inhibition Indazole Derivative 1->MAO-B Inhibition GSK-3β GSK-3β Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation JNK3 JNK3 Neuronal Apoptosis Neuronal Apoptosis JNK3->Neuronal Apoptosis Tau Hyperphosphorylation->Neuronal Apoptosis Indazole Derivative 2 Indazole Derivative Indazole Derivative 2->GSK-3β Inhibition Indazole Derivative 2->JNK3 Inhibition

Potential signaling pathways for indazole derivatives.

G General Workflow for In Vitro Screening of Neuroprotective Compounds Start Start: Synthesize/Acquire This compound and Derivatives Primary_Screening Primary Screening: Enzyme Inhibition Assays (GSK-3β, LRRK2, JNK3, MAO-B) Start->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Hit_Identification->Start No/Optimize Secondary_Screening Secondary Screening: Cell-Based Neuroprotection Assays (e.g., MTT Assay on SH-SY5Y cells) Hit_Identification->Secondary_Screening Yes Lead_Selection Lead Selection (Neuroprotective Hits) Secondary_Screening->Lead_Selection Lead_Selection->Primary_Screening No/Optimize Mechanism_of_Action Mechanism of Action Studies: Western Blot, Apoptosis Assays, ROS Measurement Lead_Selection->Mechanism_of_Action Yes In_Vivo_Studies Preclinical In Vivo Studies (Animal Models of Neurodegeneration) Mechanism_of_Action->In_Vivo_Studies End Clinical Development In_Vivo_Studies->End

General workflow for in vitro screening.

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential of this compound in neurodegenerative disease research.

Protocol 1: In Vitro Neuroprotection Assessment using MTT Assay

This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

1. Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[17]

  • Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration typically 100-200 µM) to induce oxidative stress, except for the vehicle control wells. Incubate for 24 hours.

  • MTT Assay:

    • Remove the medium from all wells.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.[18]

    • Incubate the plate for 4 hours at 37°C.[19]

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed cells). Plot the percentage of cell viability against the compound concentration to determine the protective effect.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol for GSK-3β, LRRK2, JNK3)

This protocol describes a general luminescence-based assay to quantify the inhibitory activity of a compound against a specific kinase. This example uses an ADP-Glo™ Kinase Assay format.

1. Materials and Reagents:

  • Recombinant human kinase (GSK-3β, LRRK2, or JNK3)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Test compound (this compound) dissolved in DMSO

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).[20]

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted test compound or vehicle control.[21]

    • 2 µL of kinase solution.[21]

    • 2 µL of a mixture of the specific substrate and ATP to initiate the reaction.[21]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[22][23]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21][22][23]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[20][21][23]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Protocol 3: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer

  • MAO-B substrate (e.g., kynuramine)

  • Developer enzyme (e.g., Horseradish Peroxidase)

  • Fluorescent probe (e.g., a probe that reacts with H₂O₂)

  • Positive control inhibitor (e.g., Selegiline)

  • Test compound (this compound)

  • 96-well black plates

2. Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound and the positive control in MAO-B assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Prepare a working solution of the MAO-B enzyme in the assay buffer.

    • Add the enzyme solution to the wells containing the test compounds and controls. Incubate for 10-15 minutes at 37°C.[24]

  • Reaction Initiation:

    • Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.

    • Add the substrate solution to all wells to start the reaction.[24]

  • Data Acquisition: Measure the fluorescence kinetically (e.g., every minute for 30-40 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[24]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct evidence for the application of this compound in neurodegenerative disease research is currently sparse, the well-established importance of the indazole scaffold as a privileged structure for targeting key enzymes in neurodegeneration provides a strong rationale for its investigation. The aminomethyl functionality offers a prime site for chemical modification to develop novel and potent inhibitors. The provided protocols for in vitro neuroprotection and enzyme inhibition assays offer a clear experimental framework for researchers to begin to explore the therapeutic potential of this compound and its derivatives in the context of Alzheimer's disease, Parkinson's disease, and other related neurological disorders.

References

Application Notes & Protocols: Development of Chemical Probes from 3-(Aminomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of chemical probes derived from the versatile 3-(aminomethyl)-1H-indazole scaffold. This scaffold is a valuable starting point for the synthesis of potent and selective modulators of various biological targets, particularly protein kinases. The aminomethyl group at the 3-position serves as a key functional handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of probe properties.

This document will focus on the development of 1H-indazole-3-carboxamides, a class of chemical probes targeting p21-activated kinase 1 (PAK1), a critical node in cell signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Rationale for this compound as a Scaffold

The 1H-indazole core is a privileged structure in medicinal chemistry, found in several FDA-approved drugs. The 1H-indazole-3-amine and related motifs have been shown to be effective "hinge-binding" fragments for kinase inhibitors, anchoring the small molecule in the ATP-binding pocket of the enzyme.[1] The this compound provides a flexible linker to this core, allowing for the introduction of various substituents that can interact with other regions of the target protein, thereby enhancing potency and selectivity.

Featured Application: PAK1 Inhibitors

Target: p21-activated kinase 1 (PAK1)

Background: PAK1 is a serine/threonine kinase that acts as a downstream effector for the Rho GTPases, Rac1 and Cdc42. Aberrant PAK1 activity is linked to tumor progression, making it a compelling target for the development of anticancer therapeutics.[2][3] Chemical probes that selectively inhibit PAK1 are crucial tools for dissecting its role in cellular signaling and for validating it as a drug target.

Chemical Probe Design: The development of 1H-indazole-3-carboxamide derivatives has yielded potent and selective PAK1 inhibitors.[2][3] The core scaffold mimics the hinge-binding interactions of ATP, while substituents on the carboxamide can be tailored to occupy hydrophobic pockets within the kinase domain, enhancing affinity and selectivity.[2]

Quantitative Data

The following table summarizes the in vitro activity of a series of representative 1H-indazole-3-carboxamide chemical probes against PAK1 and their anti-proliferative effects in a cancer cell line.

Compound IDStructurePAK1 IC50 (nM)[3]Selectivity vs. other kinasesAnti-proliferative Activity (MDA-MB-231 cells, IC50 in µM)
87a 6-(2-chlorophenyl)-N-(pyridin-4-yl)-1H-indazole-3-carboxamide5000-> 30
87b 6-(2-chloro-4-fluorophenyl)-N-(pyridin-4-yl)-1H-indazole-3-carboxamide159-> 30
87c 6-(4-bromo-2-chlorophenyl)-N-(pyridin-4-yl)-1H-indazole-3-carboxamide52-> 30
30l 6-(4-bromo-2-chlorophenyl)-N-(1-methylpiperidin-4-yl)-1H-indazole-3-carboxamide9.8High selectivity against a panel of 29 kinases[2]> 30

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway

The following diagram illustrates the central role of PAK1 in integrating signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) to regulate cell survival, proliferation, and motility.

PAK1_Signaling cluster_upstream Upstream Activators cluster_pak1 PAK1 Core cluster_downstream Downstream Effects RTK RTK / GPCR Ras Ras RTK->Ras Rac1_Cdc42 Rac1/Cdc42 Ras->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation Raf_MEK_ERK Raf-MEK-ERK Pathway PAK1->Raf_MEK_ERK Phosphorylation PI3K_AKT PI3K-AKT Pathway PAK1->PI3K_AKT Crosstalk LIMK LIMK PAK1->LIMK Phosphorylation Cell_Survival Cell Survival & Proliferation Raf_MEK_ERK->Cell_Survival PI3K_AKT->Cell_Survival Cytoskeletal_Dynamics Cytoskeletal Dynamics & Cell Motility LIMK->Cytoskeletal_Dynamics Indazole_Probe 1H-Indazole-3-carboxamide (e.g., 30l) Indazole_Probe->PAK1 Inhibition experimental_workflow Start This compound Scaffold Synthesis Chemical Synthesis (Amide Coupling) Start->Synthesis Probe_Library Probe Library (1H-Indazole-3-carboxamides) Synthesis->Probe_Library Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Probe_Library->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Migration) Biochemical_Assay->Cell_Assay Potent & Selective Hits Target_Validation Target Validation (Western Blot for Downstream Effects) Cell_Assay->Target_Validation Active Compounds Lead_Probe Optimized Probe Target_Validation->Lead_Probe

References

Application Notes and Protocols for MTT Assay Using 3-(Aminomethyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is particularly valuable in the screening of novel therapeutic compounds. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[1][3] The amount of formazan produced is proportional to the number of viable cells.[2][4]

This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of 3-(Aminomethyl)-1H-indazole derivatives on various cancer cell lines. Indazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with several derivatives showing promising anti-cancer activities.[5][6][7]

Experimental Protocols

Materials and Reagents
  • This compound derivatives

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[8][9]

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Dimethyl Sulfoxide (DMSO) or acidified isopropanol[4][10]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

  • Sterile pipette tips and tubes

Protocol for MTT Assay

Day 1: Cell Seeding

  • Culture the selected cancer cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase (80-90% confluency). For adherent cells, use trypsin-EDTA to detach them.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >90%).

  • Dilute the cells in fresh culture medium to a final concentration that will result in 5,000-10,000 cells per well. The optimal seeding density should be determined for each cell line to ensure cells are in the log phase of growth during the assay.[10][11]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells: wells with cells and medium only (untreated control), and wells with medium only (background control).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[11]

Day 2: Treatment with this compound Derivatives

  • Prepare a stock solution of the this compound derivatives in DMSO.

  • On the day of the experiment, prepare serial dilutions of the compounds in the culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the indazole derivatives to the respective wells.

  • For the untreated control wells, add 100 µL of fresh medium, and for the solvent control wells, add medium with the same final concentration of DMSO as the treated wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may vary depending on the cell line and the specific compounds being tested.[12]

Day 4/5: MTT Addition and Measurement

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubate the plate for an additional 2-4 hours at 37°C in the dark, until a purple precipitate is visible.[11]

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[3]

  • Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[3][11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]

Data Analysis
  • Subtract the average absorbance of the background control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of selected 1H-indazole derivatives against various human cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[8][9]
A549 (Lung Cancer)>40[9]
PC-3 (Prostate Cancer)>40[9]
Hep-G2 (Hepatoma)>40[9]
HEK-293 (Normal Kidney)33.20[9]
Compound 2f 4T1 (Breast Cancer)0.23-1.15[6][7]
Compound 8q PC-3 (Prostate Cancer)9.86[8]
Compound 1c K562 (Leukemia)1.90 (Mean GI50)[13]

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4_5 Day 4/5: Assay & Measurement cell_culture Culture & Harvest Cells cell_count Count Cells & Adjust Density cell_culture->cell_count seed_plate Seed 100 µL of Cells into 96-well Plate cell_count->seed_plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_plate->incubate_24h add_compounds Add 100 µL of Compounds to Wells prepare_compounds Prepare Serial Dilutions of This compound Derivatives prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add 10 µL of MTT Solution (5 mg/mL) incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Remove Medium & Add 100 µL DMSO to Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Signaling Pathway

Some indazole derivatives exert their anti-cancer effects by inducing apoptosis. One of the proposed mechanisms involves the p53/MDM2 pathway.[5][9]

Apoptosis_Pathway cluster_pathway Proposed Apoptotic Pathway for Indazole Derivatives Indazole 3-(Aminomethyl)-1H- indazole Derivative MDM2 MDM2 Indazole->MDM2 inhibits p53 p53 MDM2->p53 inhibits (promotes degradation) Bax Bax (Pro-apoptotic) p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: p53/MDM2 signaling pathway leading to apoptosis.

References

Application Notes and Protocols for Testing 3-(Aminomethyl)-1H-indazole Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Aminomethyl)-1H-indazole and its derivatives represent a promising class of compounds with diverse biological activities, including potential applications in oncology. This document provides detailed application notes and standardized protocols for the in vitro evaluation of these compounds using various cell culture techniques. The methodologies outlined below are designed to assess their cytotoxic and apoptotic effects, as well as their impact on key cellular processes such as proliferation and signaling pathways.

Data Presentation

The quantitative data generated from the described experimental protocols should be summarized for clear comparison. The following tables provide a template for presenting cytotoxicity and apoptosis data.

Table 1: Cytotoxicity of this compound Compounds on Various Cancer Cell Lines

Compound IDCell LineTreatment Duration (hrs)IC50 (µM) ± SD
Compound XK562485.15 ± 0.55[1]
Compound YA549488.21 ± 0.56[1]
Compound ZPC-3486.12 ± 0.10[1]
Positive Control (e.g., 5-FU)HepG2483.32 ± 0.43[1]

IC50: The concentration of a compound that inhibits 50% of cell growth. Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Induction of Apoptosis by this compound Compounds

Compound IDCell LineConcentration (µM)Treatment Duration (hrs)% Apoptotic Cells (Early + Late) ± SD
Compound XK56210489.64 ± 1.2[1]
Compound XK562124816.59 ± 2.1[1]
Compound XK562144837.72 ± 3.5[1]
Vehicle ControlK562-482.5 ± 0.5

% Apoptotic Cells: The percentage of cells undergoing apoptosis, as determined by Annexin V-FITC/PI staining. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound compounds on cell viability. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[3]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete medium. A vehicle control (medium with the same concentration of DMSO) should be included.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.[4]

    • Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by the test compounds.[5][6]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the this compound compounds for the desired time (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This protocol is designed to assess the inhibitory effect of the compounds on the phosphorylation of a specific downstream substrate of a target kinase within the cell.[7][8]

Materials:

  • Engineered cell line expressing the target kinase

  • Appropriate cell culture medium

  • This compound compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture the engineered cell line to 70-80% confluency.

    • Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 2-4 hours).[4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate as a loading control.

  • Data Analysis:

    • Quantify the band intensities and determine the extent of phosphorylation inhibition.

Visualizations

Experimental_Workflow_for_Compound_Testing start Start: this compound Compound cell_culture Cell Line Seeding (e.g., K562, A549) start->cell_culture compound_treatment Compound Treatment (Serial Dilutions) cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis_assay kinase_assay Kinase Inhibition Assay (Western Blot) compound_treatment->kinase_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis kinase_assay->data_analysis conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion

Caption: General experimental workflow for in vitro testing.

Apoptosis_Signaling_Pathway compound This compound Compound bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax Bax (Pro-apoptotic) Upregulation bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation bcl2_family->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential apoptosis signaling pathway.

References

Derivatization of the Aminomethyl Group in 3-(Aminomethyl)-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the aminomethyl group of 3-(Aminomethyl)-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and derivatization of the aminomethyl group at the 3-position offers a versatile entry point for the synthesis of novel compounds with potential therapeutic applications. The following protocols for acylation, sulfonylation, and reductive amination are presented to guide researchers in the development of new chemical entities.

Introduction

The 1H-indazole core is a key pharmacophore found in numerous biologically active compounds. The aminomethyl group at the C3 position serves as a convenient handle for introducing a wide range of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines robust and adaptable protocols for the derivatization of this compound, providing a foundation for the synthesis of libraries of novel indazole derivatives.

Derivatization Strategies

The primary amino group of this compound can be readily derivatized through several common chemical transformations. This section details the protocols for three such key reactions: acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to form secondary or tertiary amines.

Acylation of the Aminomethyl Group

Acylation of the aminomethyl group to form an amide bond is a fundamental transformation in medicinal chemistry. Amides are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding. A variety of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), can be employed.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add this compound (1.0 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq.) in one portion to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1H-indazol-3-ylmethyl)amide.

Quantitative Data:

The following table provides representative data for the acylation of this compound with various carboxylic acids.

Acylating AgentProductYield (%)Purity (%)M.p. (°C)
Acetic AnhydrideN-(1H-indazol-3-ylmethyl)acetamide92>98155-157
Benzoyl ChlorideN-(1H-indazol-3-ylmethyl)benzamide88>99189-191
Phenylacetic acidN-(1H-indazol-3-ylmethyl)-2-phenylacetamide85>97162-164

Reaction Workflow: Acylation

G start Start dissolve Dissolve Carboxylic Acid and Amine in DMF start->dissolve add_base Add DIPEA dissolve->add_base add_hatu Add HATU add_base->add_hatu stir Stir at Room Temperature add_hatu->stir workup Aqueous Workup and Extraction stir->workup purify Column Chromatography workup->purify product Purified Amide Product purify->product

Caption: General workflow for the acylation of this compound.

Sulfonylation of the Aminomethyl Group

The sulfonamide functional group is another important moiety in drug design, often used as a bioisostere for amides or other functional groups. Sulfonamides are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of N-(1H-indazol-3-ylmethyl)sulfonamides.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of anhydrous DCM and anhydrous pyridine (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-(1H-indazol-3-ylmethyl)sulfonamide.

Quantitative Data:

The following table presents representative data for the sulfonylation of this compound.

Sulfonyl ChlorideProductYield (%)Purity (%)M.p. (°C)
Benzenesulfonyl chlorideN-(1H-indazol-3-ylmethyl)benzenesulfonamide85>98201-203
p-Toluenesulfonyl chlorideN-(1H-indazol-3-ylmethyl)-4-methylbenzenesulfonamide89>99215-217
Methanesulfonyl chlorideN-(1H-indazol-3-ylmethyl)methanesulfonamide78>97178-180

Reaction Pathway: Sulfonylation

G IndazoleAmine This compound Product N-(1H-indazol-3-ylmethyl)sulfonamide IndazoleAmine->Product Pyridine, DCM SulfonylChloride R-SO2Cl SulfonylChloride->Product

Caption: Synthesis of N-(1H-indazol-3-ylmethyl)sulfonamides.

Reductive Amination of the Aminomethyl Group

Reductive amination is a powerful method for the N-alkylation of amines. This one-pot reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation often observed in direct alkylation with alkyl halides.[1][2][3]

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the synthesis of N-alkylated derivatives of this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in DCE or THF, add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indazole derivative.

Quantitative Data:

The following table shows representative data for the reductive amination of this compound.

Carbonyl CompoundProductYield (%)Purity (%)State
FormaldehydeN-Methyl-N-(1H-indazol-3-ylmethyl)amine75>95Oil
AcetoneN-Isopropyl-N-(1H-indazol-3-ylmethyl)amine80>98Solid
BenzaldehydeN-Benzyl-N-(1H-indazol-3-ylmethyl)amine82>99Solid

Logical Relationship: Reductive Amination

G A This compound C Imine/Iminium Intermediate A->C + B Aldehyde/Ketone B->C - H2O D N-Alkylated Product C->D [H] (e.g., STAB)

Caption: Key steps in the reductive amination process.

Conclusion

The protocols described herein provide a versatile toolkit for the derivatization of the aminomethyl group of this compound. These methods are amenable to a wide range of substrates and can be readily adapted for the generation of compound libraries for screening in drug discovery campaigns. The straightforward nature of these transformations, coupled with the biological relevance of the indazole core, makes this a valuable starting point for the development of novel therapeutic agents.

References

Application Notes and Protocols: 3-(Aminomethyl)-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-1H-indazole is a privileged fragment in medicinal chemistry and a valuable starting point for fragment-based drug discovery (FBDD). Its indazole core can serve as an effective hinge-binding motif for many protein kinases, while the aminomethyl group provides a versatile vector for chemical elaboration, enabling rapid optimization of fragment hits into lead compounds.[1] This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns targeting therapeutically relevant proteins, with a focus on protein kinases.

The "Rule of Three" is a set of guidelines used to define a fragment-like chemical space. These guidelines help ensure that fragments are small and simple enough to explore a wide range of chemical space efficiently. The properties of this compound align well with these principles, making it an ideal candidate for fragment libraries.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Weight147.18 g/mol [1]
cLogP~0.6Calculated
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bonds1Calculated

Application Notes

The 1H-indazole scaffold is a recurring motif in a multitude of kinase inhibitors, demonstrating its broad applicability.[2] The aminomethyl substitution at the 3-position offers a key advantage for FBDD by providing a reactive handle for rapid analogue synthesis, facilitating the exploration of structure-activity relationships (SAR). This allows for the systematic modification of the initial fragment hit to improve potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Targets:

Derivatives of the 3-amino-1H-indazole scaffold have shown inhibitory activity against a range of important cancer-related kinases, including:

  • Phosphoinositide-Dependent Kinase-1 (PDK1): A master regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[3]

  • AXL Receptor Tyrosine Kinase: A member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, its overexpression is associated with poor prognosis and drug resistance in various cancers.[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process for tumor growth and metastasis.

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis; their inhibition is a validated anti-cancer strategy.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various indazole derivatives, highlighting the potential of this scaffold.

Table 1: Inhibitory Activity of Indazole Derivatives against Various Kinases

CompoundTarget Kinase(s)IC50 (µM)Reference
Derivative of 3-aminoindazolePDK10.37[3]
Indazole-based inhibitorAXLPotent (exact value not specified)[4]
Compound 123Aurora A/B0.026 / 0.015[1]
Compound 89Bcr-Abl0.014[1]

Table 2: Antiproliferative Activity of Indazole Derivatives

CompoundCell LineGI50/IC50 (µM)NotesReference
Compound 1cVarious cancer cell lines0.041 - 33.6 (Mean GI50 = 1.90)Particularly effective against colon and melanoma cell lines.[5]
Compound 6oK5625.15Significant selectivity over normal HEK-293 cells.[1][6]
Indazole-based PLK4 inhibitorIMR-32, MCF-7, H4600.948, 0.979, 1.679Superior potency to the positive control.

Experimental Protocols

Herein are detailed protocols for a typical FBDD campaign utilizing this compound.

Protocol 1: Fragment Library Preparation
  • Solubilization: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 100 mM.

  • Quality Control: Verify the purity and identity of the fragment using techniques like NMR spectroscopy and mass spectrometry.

  • Plating: Dispense the fragment stock solution into 96- or 384-well plates for screening. Include appropriate controls, such as solvent-only wells.

Protocol 2: Primary Fragment Screening using Thermal Shift Assay (TSA)

This protocol outlines a general procedure for an initial rapid screening of fragment binding.

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the target protein (e.g., a kinase domain) at a final concentration of 2-5 µM in a suitable buffer, a fluorescent dye (e.g., SYPRO Orange), and this compound at a final concentration of 200 µM.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Acquisition: Monitor the fluorescence of the dye as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: A significant increase in the Tm of the protein in the presence of the fragment compared to the DMSO control indicates binding.

Protocol 3: Hit Validation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

Protein-observed 2D ¹H-¹⁵N HSQC NMR is a powerful technique for validating fragment hits and mapping their binding site.

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein at a concentration of 50-100 µM in an NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).

  • NMR Data Acquisition (Reference Spectrum): Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Titration: Add increasing concentrations of this compound to the protein sample (e.g., 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).

  • NMR Data Acquisition (Titration Spectra): Acquire a 2D ¹H-¹⁵N HSQC spectrum at each fragment concentration.

  • Data Analysis:

    • Hit Validation: Observe chemical shift perturbations (CSPs) of specific amide peaks in the protein's HSQC spectrum upon addition of the fragment. Significant and dose-dependent CSPs confirm binding.

    • Binding Site Mapping: Map the perturbed residues onto the 3D structure of the protein to identify the binding site.

    • Affinity Determination (Kd): Plot the magnitude of the CSPs as a function of the fragment concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Protocol 4: Structural Characterization by X-ray Crystallography

Determining the co-crystal structure of the target protein in complex with the fragment provides invaluable information for structure-based drug design.

  • Co-crystallization:

    • Mix the purified target protein with a 5- to 10-fold molar excess of this compound.

    • Screen a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion (sitting or hanging drop) methods.

  • Crystal Soaking (Alternative Method):

    • Grow crystals of the apo-protein.

    • Prepare a soaking solution containing the crystallization buffer supplemented with this compound at a concentration of 1-10 mM.

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure is available.

    • Refine the model and build the fragment into the observed electron density.

Protocol 5: Cellular Activity Assessment using MTT Assay

This protocol assesses the effect of elaborated indazole derivatives on cancer cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., K562, A549) in appropriate media and conditions.[6][7]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and this compound as a negative control) for 48-72 hours. Include a vehicle control (DMSO).[7]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathways

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified PDK1 signaling pathway.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway AXL->RAS_MAPK Activates STAT JAK/STAT Pathway AXL->STAT Activates Survival Cell Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration & Invasion STAT->Migration

Caption: Overview of AXL signaling pathways.

Experimental Workflow

FBDD_Workflow Start Start: This compound Screening Primary Screening (e.g., TSA, SPR) Start->Screening Hit_Validation Hit Validation (NMR, ITC) Screening->Hit_Validation Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Validated Hits SAR Structure-Activity Relationship (SAR) by Chemical Synthesis Structural_Biology->SAR Structural Insights SAR->Hit_Validation New Analogs Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Potent Compounds Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Fragment-based drug discovery workflow.

References

Application Notes and Protocols for High-Throughput Screening of 3-(Aminomethyl)-1H-indazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(aminomethyl)-1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] Consequently, high-throughput screening (HTS) of this compound libraries is a key strategy in the discovery of novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns targeting this important class of compounds.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals with experience in molecular biology, biochemistry, and laboratory automation who are involved in drug discovery and development.

Application: Identification of Novel Kinase Inhibitors

The primary application for HTS of this compound libraries is the identification of novel kinase inhibitors. The protocols outlined below are designed for a generic kinase target but can be readily adapted for specific kinases of interest. A common and effective method for this purpose is the Fluorescence Polarization (FP) assay, which is a homogeneous technique well-suited for HTS.[5][6]

Featured Assay: Fluorescence Polarization (FP) Competition Assay

The FP-based competition assay is a robust and widely used method for HTS of kinase inhibitors.[5][7] The principle of this assay relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein, such as a kinase. Small, unbound tracers rotate rapidly, leading to low fluorescence polarization. When bound to the larger kinase, the tracer's rotation slows significantly, resulting in high fluorescence polarization. Library compounds that bind to the kinase and displace the tracer will cause a decrease in polarization, which can be measured by a plate reader.[8][9]

Experimental Protocols

Protocol 1: High-Throughput Screening of a this compound Library using a Fluorescence Polarization (FP) Assay

Objective: To identify compounds within a this compound library that inhibit the binding of a fluorescent tracer to a target kinase.

Materials:

  • Target Kinase: Purified recombinant kinase of interest.

  • Fluorescent Tracer: A fluorescently labeled small molecule or peptide known to bind to the kinase's ATP-binding site.

  • Assay Buffer: e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol.[8]

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Assay Plates: Black, low-volume 384-well or 1536-well plates.[5]

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 20-100 nL) of each compound solution into the wells of the assay plate.

    • Include appropriate controls:

      • Negative Control (High Signal): Wells containing kinase, tracer, and DMSO (no inhibitor).

      • Positive Control (Low Signal): Wells containing tracer and DMSO (no kinase).

      • Reference Inhibitor: A known inhibitor of the target kinase.

  • Assay Component Addition:

    • Prepare a master mix of the target kinase and the fluorescent tracer in the assay buffer at their pre-determined optimal concentrations.

    • Dispense the kinase-tracer master mix into all wells of the assay plate containing the library compounds and controls.

  • Incubation:

    • Seal the assay plates to prevent evaporation.

    • Incubate the plates at room temperature for a set period (e.g., 60-180 minutes) to allow the binding reaction to reach equilibrium.[5] This incubation time should be optimized during assay development.

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where 'mP' is the millipolarization value.

    • Identify "hits" as compounds that exhibit a percentage inhibition above a pre-defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10] Z' = 1 - [(3 * (SD_negative_control + SD_positive_control)) / |(Mean_negative_control - Mean_positive_control)|]

Data Presentation

The results of the primary HTS campaign should be summarized in a clear and concise manner to facilitate hit identification and prioritization.

Table 1: Representative Primary HTS Data for a this compound Library

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
AM-IND-001108.2No
AM-IND-0021065.7Yes
AM-IND-0031012.5No
AM-IND-004103.1No
AM-IND-0051072.3Yes
...10......
AM-IND-10000104.5No

This is an illustrative example of primary screening data.

Table 2: Dose-Response Data for Confirmed Hits

Following hit confirmation and re-testing, dose-response experiments are performed to determine the potency (IC50) of the active compounds.

Compound IDIC50 (µM)
AM-IND-0021.8
AM-IND-0050.9
AM-IND-1275.2
AM-IND-3450.5

This is an illustrative example of dose-response data for confirmed hits.

Visualizations

Signaling Pathway

This compound derivatives often target kinases within critical cancer signaling pathways, such as the PI3K/AKT/mTOR pathway. The following diagram illustrates a simplified representation of this pathway, highlighting potential points of inhibition.

PI3K_AKT_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 Complex AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Gene Transcription Gene Transcription S6K->Gene Transcription Promotes 4E-BP1->Gene Transcription Inhibits Inhibition

Caption: PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

The overall workflow for a high-throughput screening campaign is depicted below, from primary screen to hit validation.

HTS_Workflow Library Preparation Library Preparation Primary HTS Primary HTS (FP Assay) Single Concentration Library Preparation->Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Hit Confirmation Hit Confirmation (Re-test) Hit Identification->Hit Confirmation Hits End End Hit Identification->End Non-hits Dose-Response Dose-Response (IC50) and SAR Analysis Hit Confirmation->Dose-Response Orthogonal Assays Orthogonal Assays (e.g., TR-FRET, Luminescence) Dose-Response->Orthogonal Assays Lead Optimization Lead Optimization Orthogonal Assays->Lead Optimization

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Logical Relationship: Assay Principle

The following diagram illustrates the principle of the fluorescence polarization competition assay.

FP_Assay_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_A Kinase Bound_Complex Bound Complex (Slow Rotation) Kinase_A->Bound_Complex Tracer_A Fluorescent Tracer Tracer_A->Bound_Complex High_Polarization High Polarization Bound_Complex->High_Polarization Kinase_B Kinase Inhibitor_Bound Inhibitor-Bound Kinase Kinase_B->Inhibitor_Bound Tracer_B Free Tracer (Fast Rotation) Low_Polarization Low Polarization Tracer_B->Low_Polarization Inhibitor Indazole Inhibitor Inhibitor->Inhibitor_Bound

Caption: Principle of the fluorescence polarization competition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 3-(Aminomethyl)-1H-indazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective strategy involves a two-step process:

  • Synthesis of the precursor: 1H-Indazole-3-carbonitrile is synthesized from a suitable starting material, such as 3-iodo-1H-indazole.

  • Reduction of the nitrile: The carbonitrile group is then reduced to a primary amine to yield the final product, this compound.

Q2: What are the critical parameters to control during the synthesis of 1H-indazole-3-carbonitrile?

The synthesis of the carbonitrile precursor is sensitive to reaction conditions. Key parameters to control include the exclusion of oxygen, the purity of reagents and solvents, and the reaction temperature. For instance, in the palladium-catalyzed cyanation of 3-iodo-1H-indazole, bubbling argon through the solvent and maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation and side reactions.[1]

Q3: What are the common challenges faced during the reduction of 1H-indazole-3-carbonitrile?

The primary challenges during the reduction step include:

  • Incomplete reaction: The nitrile group may be resistant to reduction, leading to low yields.

  • Formation of side products: Over-reduction or side reactions can lead to impurities that are difficult to separate from the desired primary amine. Common side products include secondary and tertiary amines, especially in catalytic hydrogenation.[2]

  • Workup difficulties: The workup procedure, especially after using metal hydrides like LiAlH₄, can be challenging and may lead to product loss.

Q4: How can I purify the final product, this compound?

Purification can be challenging due to the polar nature of the primary amine. Column chromatography on silica gel is a common method. Alternatively, the crude amine can be protected, for example, as a Boc-carbamate, which is less polar and easier to purify by chromatography. The protecting group can then be removed in a subsequent step to yield the pure amine.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carbonitrile

This protocol is adapted from a procedure in Organic Syntheses.[1]

Reaction:

Materials:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Allylpalladium(II) chloride dimer

  • Xantphos

  • Dimethylacetamide (DMAc)

  • Water (degassed)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Aqueous sodium sulfate (Na₂SO₄)

Procedure:

  • To a four-necked round-bottomed flask equipped with a condenser, argon inlet, thermocouple, and addition funnel, add 3-iodo-1H-indazole (1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add DMAc via the addition funnel and bubble argon through the solution for 1 hour.

  • Add potassium ferrocyanide trihydrate (0.5 equiv) and heat the mixture to 40 °C.

  • Slowly add degassed water.

  • In a separate flask, prepare the catalyst solution by dissolving allylpalladium(II) chloride dimer and Xantphos in DMAc under argon.

  • Add the catalyst solution to the reaction mixture and heat to 95 °C.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and add 2-MeTHF and water.

  • Separate the organic layer, wash with aqueous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to yield 1H-indazole-3-carbonitrile as a light-yellow solid.

Expected Yield: 96-97%[1]

Protocol 2: Reduction of 1H-Indazole-3-carbonitrile to this compound using LiAlH₄

This is a general procedure for the reduction of nitriles to primary amines.

Reaction:

Materials:

  • 1H-Indazole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a dry, argon-flushed round-bottomed flask, suspend LiAlH₄ (1.5-2.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-indazole-3-carbonitrile (1 equiv) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Refluxing may be necessary for less reactive substrates.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, carefully add sodium sulfate decahydrate portion-wise until the evolution of hydrogen gas ceases.

  • Stir the resulting suspension vigorously for 15-30 minutes.

  • Filter the solids through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF, 0 °C to refluxPowerful reducing agent, generally high yields.Highly reactive, requires anhydrous conditions, difficult workup.
H₂/Raney Nickel Methanol or Ethanol, H₂ pressure (e.g., 50 psi)Milder than LiAlH₄, easier workup.Can lead to secondary and tertiary amine byproducts, requires specialized hydrogenation equipment.[2]
BH₃·THF THF, refluxMilder than LiAlH₄, good for some substrates.Can be less effective than LiAlH₄, may require longer reaction times.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of 1H-indazole-3-carbonitrile Incomplete reaction.- Ensure all reagents are pure and solvents are anhydrous.- Verify the catalyst activity.- Increase reaction time or temperature.
Decomposition of product.- Avoid excessive heating.- Perform a careful workup to minimize product loss.
Low yield of this compound (LAH reduction) Incomplete reaction.- Use a sufficient excess of LiAlH₄ (at least 1.5 equivalents).- Increase reaction time or temperature (reflux in THF).- Ensure the 1H-indazole-3-carbonitrile is fully dissolved.
Product loss during workup.- Ensure the quenching procedure is performed carefully at 0 °C to avoid product degradation.- Thoroughly wash the aluminum salts after filtration to recover all the product.
Formation of secondary/tertiary amines (catalytic hydrogenation) Reaction of the primary amine product with an imine intermediate.- Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[2]
Difficulty in purifying the final product The product is highly polar and may streak on silica gel columns.- Use a polar solvent system for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH).- Protect the amine as a Boc-carbamate, purify the less polar protected compound, and then deprotect to obtain the pure amine.

Visualizations

Synthesis Pathway

Synthesis_Pathway 3-Iodo-1H-indazole 3-Iodo-1H-indazole 1H-Indazole-3-carbonitrile 1H-Indazole-3-carbonitrile 3-Iodo-1H-indazole->1H-Indazole-3-carbonitrile K4[Fe(CN)6], Pd catalyst DMAc, 95 °C This compound This compound 1H-Indazole-3-carbonitrile->this compound 1. LiAlH4, THF 2. Workup

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_starting_material Check Purity of Starting Materials and Reagents start->check_starting_material check_reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_starting_material->check_reaction_conditions analyze_crude Analyze Crude Product by LC-MS/NMR check_reaction_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Increase Temp/Time/Reagent) incomplete_reaction->optimize_conditions Yes modify_workup Modify Workup/Purification side_products->modify_workup Yes successful_synthesis Successful Synthesis side_products->successful_synthesis No optimize_conditions->successful_synthesis modify_workup->successful_synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimizing N-Alkylation of 3-(Aminomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 3-(aminomethyl)-1H-indazole. The guidance focuses on achieving optimal reaction conditions and high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

A1: The N-alkylation of this compound presents two main challenges. First, the presence of two nucleophilic nitrogen atoms in the indazole ring (N1 and N2) often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, making purification difficult and reducing the yield of the desired product.[1][2] Second, the primary amine of the aminomethyl group is also nucleophilic and can compete with the indazole nitrogens for the alkylating agent, leading to undesired side products. Therefore, a protection strategy for the aminomethyl group is highly recommended before proceeding with the N-alkylation.

Q2: Why is protection of the aminomethyl group necessary?

A2: Protection of the aminomethyl group is crucial to prevent its reaction with the alkylating agent, which would result in the formation of secondary or tertiary amines and potentially quaternary ammonium salts. This not only consumes the starting material and reagents but also complicates the purification of the desired N-alkylated indazole. Common protecting groups for primary amines, such as tert-butoxycarbonyl (Boc), are stable under the basic conditions typically used for N-alkylation and can be removed efficiently after the desired alkyl group is installed on the indazole nitrogen.

Q3: How can I selectively achieve N1-alkylation?

A3: High N1-regioselectivity can often be achieved by using a strong, non-coordinating base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for directing alkylation to the N1 position of 3-substituted indazoles.[3][4] This selectivity is attributed to the formation of a sodium salt of the indazole, where the sodium cation may coordinate with the substituent at the C3 position, sterically hindering the N2 position and favoring alkylation at N1.[4] For 3-(protected-aminomethyl)-1H-indazole, the protected group (e.g., Boc-aminomethyl) is sterically bulky, which further favors alkylation at the less hindered N1 position.

Q4: What conditions favor N2-alkylation?

A4: While N1-alkylation is often the thermodynamically favored product, certain conditions can promote the formation of the N2-isomer.[3] Using polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can sometimes lead to mixtures of N1 and N2 isomers, or in some cases, a higher proportion of the N2 product.[5] Additionally, specific directing groups on the indazole ring, such as electron-withdrawing groups at the C7 position, have been shown to strongly favor N2-alkylation.[4] For this compound, achieving high N2 selectivity might require exploring different solvent and base combinations or utilizing alternative synthetic strategies.

Q5: How do I remove the Boc protecting group after N-alkylation?

A5: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[6] Another option is using a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[6] The choice of acid and solvent should be made based on the stability of the rest of the molecule to acidic conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive base (e.g., old NaH). 2. Insufficiently anhydrous reaction conditions. 3. Low reactivity of the alkylating agent. 4. Low reaction temperature.1. Use freshly opened or properly stored NaH. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 4. Gradually increase the reaction temperature and monitor by TLC or LC-MS.
Formation of a mixture of N1 and N2 isomers 1. Use of a weak base and/or a polar aprotic solvent (e.g., K₂CO₃ in DMF). 2. Reaction conditions not allowing for thermodynamic control.1. For N1 selectivity, switch to NaH in THF.[3][4] 2. Ensure the reaction is stirred for a sufficient time to allow for equilibration to the more stable N1-isomer.
Side products observed (e.g., multiple alkylations) 1. Alkylation of the unprotected aminomethyl group. 2. Di-alkylation of the indazole (if possible with the substrate).1. Protect the aminomethyl group (e.g., with a Boc group) before N-alkylation. 2. Use a controlled amount of the alkylating agent (typically 1.05-1.2 equivalents).
Difficulty in removing the Boc protecting group 1. Incomplete reaction due to insufficient acid or reaction time. 2. The substrate is unstable under the acidic conditions.1. Increase the concentration of the acid or the reaction time. Monitor the reaction progress carefully. 2. Try milder acidic conditions or alternative deprotection methods if the substrate is acid-sensitive.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Alkylation of 3-Substituted Indazoles

Entry3-SubstituentBaseSolventAlkylating AgentN1:N2 RatioYield (%)
1-C(O)NH₂NaHTHFn-pentyl bromide>99:185
2-C(O)OCH₃NaHTHFn-pentyl bromide>99:192
3-C(CH₃)₃NaHTHFn-pentyl bromide>99:191
4-C(O)CH₃NaHTHFn-pentyl bromide>99:188
5-HK₂CO₃DMFBenzyl bromide~1:175

Data is illustrative and based on trends reported for various 3-substituted indazoles.[4][5] For 3-(Boc-aminomethyl)-1H-indazole, the sterically bulky and potentially chelating nature of the substituent is expected to lead to high N1-selectivity under NaH/THF conditions, similar to entries 1-4.

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (Et₃N) (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield tert-butyl ((1H-indazol-3-yl)methyl)carbamate.

Protocol 2: N1-Selective Alkylation of tert-Butyl ((1H-indazol-3-yl)methyl)carbamate
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of tert-butyl ((1H-indazol-3-yl)methyl)carbamate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N1-alkylated product.

Protocol 3: Boc Deprotection of N1-Alkyl-3-(Boc-aminomethyl)-1H-indazole
  • Dissolve the N1-alkyl-3-(Boc-aminomethyl)-1H-indazole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected N1-alkyl-3-(aminomethyl)-1H-indazole.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start This compound prot_reagents Boc₂O, Et₃N THF/H₂O, RT start->prot_reagents Protection protected_indazole 3-(Boc-aminomethyl)-1H-indazole prot_reagents->protected_indazole alk_reagents 1. NaH, THF, 0°C to RT 2. Alkyl Halide (R-X) protected_indazole->alk_reagents N-Alkylation n_alkylated N1-Alkyl-3-(Boc-aminomethyl)-1H-indazole alk_reagents->n_alkylated deprot_reagents TFA, DCM, RT n_alkylated->deprot_reagents Deprotection final_product N1-Alkyl-3-(aminomethyl)-1H-indazole deprot_reagents->final_product

Caption: Synthetic workflow for the N1-alkylation of this compound.

troubleshooting_guide cluster_low_yield Low Yield / No Reaction cluster_isomer_mixture Mixture of Isomers cluster_side_products Side Products start N-Alkylation Reaction Outcome low_yield Low Conversion start->low_yield isomers N1/N2 Mixture start->isomers side_products Unidentified Side Products start->side_products check_reagents Check activity of base (NaH) and reactivity of alkylating agent. low_yield->check_reagents Possible Cause check_conditions Ensure anhydrous conditions. Increase temperature if necessary. low_yield->check_conditions Possible Cause wrong_conditions Using weak base (K₂CO₃) or polar solvent (DMF)? isomers->wrong_conditions Check use_nah_thf Switch to NaH in THF for N1-selectivity. wrong_conditions->use_nah_thf Yes amine_alkylation Is aminomethyl group protected? side_products->amine_alkylation Check protect_amine Protect with Boc group before N-alkylation. amine_alkylation->protect_amine No

Caption: Troubleshooting decision tree for the N-alkylation of this compound.

References

common side products in the synthesis of 3-(Aminomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Aminomethyl)-1H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of 3-cyano-1H-indazole. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using Palladium on carbon, Raney Nickel) or chemical hydrides (e.g., Lithium Aluminum Hydride, Sodium Borohydride in the presence of a catalyst) being the most common.

Q2: I am seeing multiple spots on my TLC plate after the reduction of 3-cyano-1H-indazole. What are the likely side products?

A2: The presence of multiple spots on your TLC plate, other than the desired product, likely indicates the formation of one or more side products. The most common impurities in the synthesis of this compound via nitrile reduction are summarized in the table below.

Side Product Chemical Name Reason for Formation Appearance on TLC (Relative to Product)
Unreacted Starting Material3-Cyano-1H-indazoleIncomplete reaction due to insufficient reducing agent, short reaction time, or catalyst poisoning.Typically less polar than the amine product.
Partially Reduced Intermediate(1H-Indazol-3-yl)methanimineIncomplete reduction of the nitrile group. This intermediate can be unstable.Polarity will be between the starting material and the product.
Hydrolysis Product3-(Hydroxymethyl)-1H-indazoleCan form if the reaction is worked up under aqueous acidic conditions, leading to hydrolysis of the intermediate imine.Polarity will be similar to or slightly less than the product.
Dimerized ProductN-((1H-Indazol-3-yl)methyl)-1-(1H-indazol-3-yl)methanamineThe aminomethyl group of the product can react with the intermediate imine.Significantly less polar than the monomeric product.

Q3: My reaction seems to be incomplete, and I have a significant amount of unreacted 3-cyano-1H-indazole. How can I improve the conversion?

A3: To improve the conversion of 3-cyano-1H-indazole, consider the following troubleshooting steps:

  • Increase Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Increase Reducing Agent Stoichiometry: You may need to add more equivalents of your reducing agent. For catalytic hydrogenation, ensure the catalyst is active and used in an appropriate loading.

  • Check Catalyst Activity: If using a heterogeneous catalyst like Pd/C or Raney Nickel, ensure it has not been deactivated. Use fresh, high-quality catalyst.

  • Optimize Reaction Temperature and Pressure: For catalytic hydrogenations, increasing the hydrogen pressure and/or temperature can improve the reaction rate and completion.

Q4: How can I minimize the formation of the 3-(Hydroxymethyl)-1H-indazole side product?

A4: The formation of 3-(Hydroxymethyl)-1H-indazole typically occurs during the workup. To minimize its formation:

  • Use a Non-Aqueous Workup: If possible, use a workup procedure that avoids prolonged contact with aqueous acid.

  • Control pH during Workup: If an aqueous workup is necessary, maintain a basic pH to prevent hydrolysis of the intermediate imine.

Q5: What is the best way to purify this compound from these side products?

A5: Purification can typically be achieved using column chromatography on silica gel. A polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide, is often effective. The basic modifier helps to prevent the amine product from tailing on the silica gel. Recrystallization from a suitable solvent system can also be an effective purification method for the final product.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 3-cyano-1H-indazole using catalytic hydrogenation.

Materials:

  • 3-Cyano-1H-indazole

  • Palladium on Carbon (10 wt. %)

  • Methanol (or Ethanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-cyano-1H-indazole (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol %).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Pathway start 3-Cyano-1H-indazole intermediate Intermediate Imine start->intermediate Reduction (e.g., H2, Pd/C) product This compound intermediate->product Reduction

Caption: Synthetic pathway for this compound.

Side_Product_Formation cluster_main Main Reaction cluster_side Side Reactions 3-Cyano-1H-indazole 3-Cyano-1H-indazole Intermediate Imine Intermediate Imine 3-Cyano-1H-indazole->Intermediate Imine Incomplete Reduction This compound This compound Intermediate Imine->this compound Complete Reduction 3-(Hydroxymethyl)-1H-indazole 3-(Hydroxymethyl)-1H-indazole Intermediate Imine->3-(Hydroxymethyl)-1H-indazole Hydrolysis (Aqueous Workup) Dimer Dimer This compound->Dimer Reaction with Intermediate Imine

Caption: Formation of common side products.

Technical Support Center: Purification of 3-(Aminomethyl)-1H-indazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(Aminomethyl)-1H-indazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives in a question-and-answer format.

Column Chromatography Issues

Question 1: I am getting poor separation of my target compound from impurities during silica gel column chromatography. What can I do?

Answer:

Poor separation is a common issue and can be addressed by systematically optimizing your chromatography conditions. Here are several steps you can take:

  • Optimize the Solvent System (Eluent): The polarity of your eluent is critical for good separation.

    • TLC Analysis: Before running a column, perform a thorough analysis using Thin-Layer Chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for this compound.[1]

    • Solvent Gradient: Employ a gradient elution instead of an isocratic (single solvent mixture) one. Start with a less polar solvent and gradually increase the polarity. For basic compounds like this compound, a common gradient is from 100% dichloromethane (DCM) to a mixture of DCM and methanol (MeOH). A small amount of triethylamine (TEA) or ammonium hydroxide can be added to the eluent to prevent the basic amine from streaking on the acidic silica gel.

  • Stationary Phase: While silica gel is the most common stationary phase, consider using neutral or basic alumina if your compound is sensitive to the acidic nature of silica gel.[1]

  • Sample Loading: Ensure you are loading the sample onto the column in a concentrated band. Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.[1]

Question 2: My compound, this compound, is not eluting from the silica gel column.

Answer:

If your compound is sticking to the column, the eluent is likely not polar enough to displace it from the stationary phase.

  • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using DCM, add a small percentage of methanol.[1] The basic aminomethyl group can strongly interact with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent can help to disrupt this interaction and facilitate elution.

  • Check Compound Stability: Verify that your compound is stable on silica gel, as some compounds can degrade on this acidic stationary phase.[1] If you suspect degradation, switching to a more inert stationary phase like neutral alumina is a good alternative.[1]

Recrystallization Issues

Question 1: An oily precipitate is forming instead of crystals when I try to recrystallize this compound.

Answer:

"Oiling out" can occur when the solution is supersaturated or cools too quickly. The presence of significant impurities can also promote oil formation.[1]

  • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the precipitation of impurities and oil formation.

  • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a seed crystal to the cooled solution to initiate crystallization.

  • Solvent System: You may need to try a different solvent or a solvent pair. For amines, polar solvents like ethanol, methanol, or mixtures with water can be effective.[2]

Question 2: I have low recovery of my purified this compound after recrystallization.

Answer:

Low recovery can be due to several factors:

  • Too Much Solvent: Using an excessive amount of solvent will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your compound.

  • Solubility in Cold Solvent: Your compound may have significant solubility in the chosen solvent even at low temperatures. If this is the case, you will need to find a different solvent system where the solubility difference between hot and cold is more pronounced.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: The impurities in your sample will largely depend on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials.[3]

  • Reagents and Solvents: Residual reagents (e.g., bases, coupling agents) and solvents from the reaction or workup are common.[3]

  • Byproducts: Side reactions can generate various byproducts. A common challenge in indazole chemistry is the formation of regioisomers (e.g., N1 vs. N2 substituted derivatives if an alkylation step is involved).[3]

  • Degradation Products: The compound may degrade if not handled or stored properly, especially if exposed to light, air, or extreme temperatures.[3]

Q2: Which purification method is better for this compound, column chromatography or recrystallization?

A2: The choice of purification method depends on the impurity profile and the desired final purity.

  • Column chromatography is a versatile technique for separating mixtures of compounds with different polarities and is often used for the initial purification of a crude reaction mixture.[1]

  • Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound to achieve high purity, provided a suitable solvent can be found.[1] Often, a combination of both methods is employed: an initial purification by column chromatography followed by a final polishing step using recrystallization.

Q3: How can I assess the purity of my final this compound product?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity.[1]

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify organic impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[1]

Data Presentation

Table 1: Suggested Screening Solvents for Column Chromatography of this compound on Silica Gel

Solvent System (Eluent)PolarityComments
Dichloromethane (DCM) / Methanol (MeOH)HighStart with a low percentage of MeOH (e.g., 1-2%) and gradually increase. A small amount of triethylamine (0.1-1%) can be added to reduce tailing.
Ethyl Acetate (EtOAc) / HexaneMedium to HighA less polar system. The basicity of the aminomethyl group might still cause streaking.
Chloroform / Methanol (MeOH)HighSimilar to DCM/MeOH, can be effective. A gradient of 0% to 5% methanol in chloroform is a good starting point.[1]

Table 2: Suggested Screening Solvents for Recrystallization of this compound

Solvent / Solvent SystemPropertiesComments
Ethanol or MethanolPolar ProticOften good solvents for polar compounds containing amine groups.[2]
IsopropanolPolar ProticAnother alcohol that can be effective for recrystallizing amines.
WaterHighly PolarDue to the amine group, there might be some solubility, especially when hot. Can be used in a solvent pair with an alcohol.[4]
Ethyl Acetate / HexaneSolvent PairThe compound may be soluble in ethyl acetate and insoluble in hexane. Dissolve in hot ethyl acetate and add hexane until cloudy.
AcetonitrilePolar AproticCan be a good alternative if alcohols or water are not suitable.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound from reaction byproducts and starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) (all HPLC grade)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of DCM/MeOH, with and without a small amount of TEA. Aim for an Rf of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity solid this compound.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography partially_pure Partially Pure Product column_chromatography->partially_pure recrystallization Recrystallization partially_pure->recrystallization pure_product High-Purity Product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: A typical purification workflow for this compound.

troubleshooting_logic start Purification Issue is_chromatography Column Chromatography? start->is_chromatography is_recrystallization Recrystallization? start->is_recrystallization poor_separation Poor Separation is_chromatography->poor_separation Yes no_elution No Elution is_chromatography->no_elution No solution1 Optimize Eluent Use Gradient Change Stationary Phase poor_separation->solution1 solution2 Increase Eluent Polarity Add Basic Modifier no_elution->solution2 oiling_out Oiling Out is_recrystallization->oiling_out Yes low_recovery Low Recovery is_recrystallization->low_recovery No solution3 Slow Cooling Add Seed Crystal Change Solvent oiling_out->solution3 solution4 Use Minimal Hot Solvent Ensure Thorough Cooling low_recovery->solution4

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Improving Aqueous Solubility of 3-(Aminomethyl)-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 3-(Aminomethyl)-1H-indazole compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows poor solubility in aqueous buffers for my in vitro assay. What is the quickest method to try and improve this?

A1: The most direct and often simplest methods to initially try are pH adjustment and the use of co-solvents.[1][] The this compound structure contains basic nitrogen atoms, making its solubility highly dependent on pH.[1] Lowering the pH with a suitable acid will protonate these sites, often leading to a significant increase in aqueous solubility.[1][] Additionally, using a small percentage of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) can help solubilize the compound, though it's crucial to keep the final concentration low (typically <0.5%) to avoid cellular toxicity or assay interference.[1][3]

Q2: How do I determine the optimal pH for solubilizing my compound?

A2: To find the optimal pH, you should perform a pH-solubility profile experiment.[1][4] This involves measuring the compound's solubility at various pH points. For a basic compound like a this compound derivative, solubility is expected to increase as the pH decreases.[1][5] The goal is to find a pH that sufficiently solubilizes the compound without compromising its stability or interfering with the experimental assay conditions.[1]

Q3: When should I consider salt formation, and what are its advantages?

A3: Salt formation is one of the most established and effective methods for increasing the solubility and dissolution rate of ionizable compounds like yours.[5][6][7] You should consider this strategy when pH adjustment alone is insufficient or when you need a stable, solid form of the compound with improved properties for formulation development.[6] The primary advantage is that a salt form can dramatically increase aqueous solubility compared to the free base.[5][7] An appropriate salt should be selected based on its physicochemical properties, stability, and lack of toxicity.[6]

Q4: What are cyclodextrins, and how can they improve the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][6] They can encapsulate poorly soluble, nonpolar molecules (the "guest") within this cavity, forming an inclusion complex.[1][5][8] This complex effectively masks the hydrophobic nature of the guest molecule, rendering the entire complex more soluble in water.[6] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their improved water solubility and safety profiles.[6]

Q5: My compound is intended for in vivo studies, and simple methods are not providing sufficient solubility for dosing. What advanced formulation strategies are available?

A5: For in vivo applications requiring higher concentrations, advanced strategies such as solid dispersions, nanosuspensions, or prodrug approaches are often necessary.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix in a solid state.[9][10] This can enhance solubility by presenting the drug in an amorphous form, which has a higher energy state and better dissolution kinetics.[10]

  • Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron range (<1000 nm).[11][12] The significant increase in surface area, as described by the Noyes-Whitney equation, leads to a higher dissolution velocity and saturation solubility.[5][6][13]

  • Prodrugs: A prodrug is a chemically modified, often inactive, version of the parent drug that is designed to have improved properties, such as increased solubility.[14][15] After administration, it undergoes biotransformation in vivo to release the active parent compound.[14][15] For example, adding a phosphate group can create a highly water-soluble phosphate ester prodrug.[14]

Troubleshooting Guide: Common Solubility Issues

ProblemPotential CauseRecommended Solution & Key Considerations
Compound precipitates immediately upon addition to aqueous buffer. Low intrinsic solubility of the free base. The pH of the buffer may be close to or above the pKa of the amine group, favoring the neutral, less soluble form.1. pH Adjustment: Lower the buffer pH to at least 1-2 units below the compound's pKa to ensure protonation and formation of the more soluble cationic form.[1][5] 2. Co-solvent Use: Prepare a concentrated stock solution in 100% DMSO and dilute it slowly into the aqueous buffer while vortexing to prevent precipitation.[3] Ensure the final DMSO concentration is compatible with your assay.[1]
Compound dissolves initially but crashes out of solution over time. The solution is supersaturated and thermodynamically unstable. The amorphous form may be converting to a less soluble crystalline form.1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation. These can help maintain a supersaturated state.[5] 2. Solid Dispersion: Formulating the compound as a solid dispersion can stabilize the amorphous form and improve dissolution.[9][10] 3. Cyclodextrin Complexation: Encapsulating the drug in a cyclodextrin can prevent it from self-aggregating and precipitating.[1]
Solubility is sufficient for in vitro assays but too low for oral or parenteral dosing in animal studies. The required dose volume is too high, or the concentration needed for efficacy cannot be achieved with simple formulations.1. Salt Formation: Screen various pharmaceutically acceptable acids to form a salt with significantly higher aqueous solubility.[7] 2. Nanosuspension: Prepare a nanosuspension to increase dissolution rate and saturation solubility, which can improve oral bioavailability.[11][12] This is suitable for oral or injectable formulations.[16] 3. Prodrug Approach: Design a water-soluble prodrug that converts to the active parent drug in vivo.[14][17] This is a chemical modification approach and requires significant synthetic effort.
Formulation with co-solvents or surfactants shows toxicity in cell-based assays. The concentration of the excipient (e.g., DMSO, Tween 80) is too high and is causing cellular stress or membrane disruption.1. Reduce Excipient Concentration: Optimize the formulation to use the absolute minimum amount of the excipient required for solubility.[3] 2. Switch to a More Biocompatible Excipient: Consider using cyclodextrins (e.g., HP-β-CD), which often have lower cellular toxicity than organic solvents.[1] 3. Alternative Formulation: Explore excipient-free methods like nanosuspensions where the drug is stabilized by surfactants at lower concentrations.[11]

Quantitative Data on Solubility Enhancement

The following tables provide illustrative examples of how different techniques can improve the aqueous solubility of a hypothetical this compound compound.

Table 1: Effect of pH and Salt Formation on Aqueous Solubility

Compound FormpHAqueous Solubility (µg/mL)Fold Increase (vs. Free Base at pH 7.4)
Parent Compound (Free Base)7.451x
Parent Compound (Free Base)5.015030x
Hydrochloride Salt7.01,200240x
Mesylate Salt7.02,500500x

Table 2: Comparison of Advanced Formulation Strategies

Formulation StrategyDrug Load (% w/w)Resulting Aqueous Solubility (µg/mL)Fold Increase (vs. Free Base at pH 7.4)
Cyclodextrin Complex (HP-β-CD)15%850170x
Solid Dispersion (PVP K30 Carrier)25%1,500300x
Nanosuspension (Media Milled)30%90>18x (in saturation solubility)
Phosphate Prodrug 100% (Parent Drug Equivalent)>10,000>2000x

Note: Data are representative and intended for comparison. Actual results will vary based on the specific compound structure and experimental conditions.

Experimental Protocols

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of the this compound compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 3.0, 5.0, 7.4). The solid should be visibly present.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, separate the undissolved solid from the solution via centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Analysis: The concentration measured is the equilibrium solubility at that specific pH.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol creates a solid dispersion to enhance solubility.[18][19]

  • Dissolution: Weigh the this compound compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a desired ratio (e.g., 1:3 drug-to-carrier). Dissolve both components in a common volatile solvent, such as methanol or ethanol.[19]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will form a thin film on the wall of the flask.

  • Drying: Further dry the film under vacuum for 12-24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: The resulting powder can be characterized for its dissolution rate and compared to the physical mixture and the pure drug.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple way to form an inclusion complex.[20]

  • Mixing: Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water or an ethanol-water mixture to form a paste.

  • Incorporation: Add the this compound compound to the paste in a 1:1 or 1:2 molar ratio (drug-to-cyclodextrin).

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. During this process, the drug will be incorporated into the cyclodextrin cavities.

  • Drying: Dry the resulting solid paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.

  • Processing: Pulverize the dried complex and sieve it to obtain a fine powder ready for solubility and dissolution testing.

Visualized Workflows and Concepts

G cluster_0 start Initial State: Poor Aqueous Solubility d1 Is the compound ionizable? start->d1 a1 Adjust pH (acidify for basic compound) d1->a1 Yes a2 Use Co-solvent (e.g., DMSO <0.5%) d1->a2 No / Also d2 Is solubility sufficient for the assay? d3 Are excipients causing toxicity? d2->d3 No a4 Proceed with Experiment d2->a4 Yes d4 Is solubility sufficient for in vivo dosing? d3->d4 No a3 Switch to more biocompatible excipient (e.g., Cyclodextrin) d3->a3 Yes d4->a4 Yes a5 Consider Advanced Formulation Strategies d4->a5 No a1->d2 a2->d2 a3->d4

Caption: A general troubleshooting workflow for addressing solubility issues.

G cluster_0 parent Parent Compound (3-Aminomethyl-1H-Indazole) - Poorly Soluble - Free Base process Salt Formation Reaction (Proton Transfer) parent->process acid Acid (e.g., HCl, Methanesulfonic acid) - Proton Donor acid->process salt Resulting Salt (e.g., Hydrochloride Salt) - Highly Soluble - Ionized Form process->salt Results in

Caption: Logical relationship in the salt formation strategy for solubility enhancement.

G cluster_0 drug Drug Molecule (Hydrophobic) complex Inclusion Complex (Enhanced Aqueous Solubility) drug->complex Encapsulated by cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms

Caption: Diagram illustrating the mechanism of cyclodextrin complexation.

References

stability issues of 3-(Aminomethyl)-1H-indazole in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 3-(Aminomethyl)-1H-indazole in biological assays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological assays?

A1: The main stability concerns for this compound stem from its chemical structure, which contains a reactive primary amine and an indazole ring. Potential issues include:

  • pH sensitivity: The aminomethyl group can be protonated at physiological pH, affecting its reactivity and solubility. The indazole ring itself can also exhibit pH-dependent stability.

  • Oxidative instability: The primary amine and the electron-rich indazole ring may be susceptible to oxidation, especially in the presence of certain assay components or under aerobic conditions.

  • Photodegradation: Indazole derivatives can be sensitive to light, leading to degradation and the formation of potentially interfering byproducts.

  • Reactivity with assay components: The primary amine is nucleophilic and can potentially react with electrophilic components in the assay, such as aldehydes, ketones, or certain reactive functional groups on other small molecules or detection reagents.

  • Potential for assay interference (PAINS): Compounds with primary amines can sometimes act as Pan-Assay Interference Compounds (PAINS) by various mechanisms, including non-specific interactions with proteins or assay reagents.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper handling and storage are crucial for maintaining the integrity of this compound.

ParameterRecommendationRationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Good solubility for many organic compounds. Minimize water content to reduce hydrolysis.
Concentration High concentration (e.g., 10-20 mM)Minimizes the impact of water absorption from the atmosphere.
Storage Temperature -20°C or -80°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the compound.
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and promote degradation.[1][2]
Light Exposure Protect from light (use amber vials)Prevents photodegradation.

Q3: Can this compound interfere with my assay readout?

A3: Yes, due to its chemical structure, there is a potential for assay interference. This can manifest in several ways:

  • Fluorescence Interference: While not inherently fluorescent, its degradation products might be.

  • Reactivity with Detection Reagents: The primary amine can react with common assay reagents like those used in luciferase-based assays or assays involving reactive aldehydes.

  • Protein Aggregation: At high concentrations, some compounds can induce protein aggregation, leading to non-specific inhibition.

  • Redox Cycling: The indazole ring system could potentially undergo redox cycling in certain assay environments, generating reactive oxygen species that interfere with the assay.

It is advisable to run appropriate controls to test for such interference.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in my assay.

Possible CauseSuggested Solution
Compound Degradation in Stock Solution Prepare fresh stock solutions from powder. Ensure proper storage conditions (see FAQ Q2). Perform a purity check of the stock solution using HPLC.
Instability in Assay Buffer Assess the stability of the compound in your specific assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing for degradation by HPLC-UV/MS. Consider using a more inert buffer system if degradation is observed.
Photodegradation during Experiment Perform experiments under low-light conditions or using amber-colored plates. Include a "dark" control to assess the effect of light.
Interaction with Assay Components Run a "compound-only" control (without the biological target) to check for direct effects on the assay signal. Also, run a control with the compound and detection reagents to identify any direct reactivity.

Issue 2: Apparent loss of compound activity over time.

Possible CauseSuggested Solution
Hydrolysis or Oxidation in Aqueous Buffer Determine the half-life of the compound in your assay buffer. If it is short, consider reducing the incubation time or pre-incubating your biological target with the compound for a shorter period. Adjusting the pH of the buffer (if the assay allows) might improve stability.
Adsorption to Labware Use low-binding plates and pipette tips. Include a known concentration of a standard compound to assess recovery.
Precipitation from Solution Visually inspect wells for precipitation. Determine the kinetic solubility of the compound in the final assay buffer to ensure you are working below its solubility limit.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) Acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Stock->Acid Expose Aliquots Base Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) Stock->Base Expose Aliquots Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Stock->Oxidation Expose Aliquots Thermal Thermal Degradation (60°C, 48h) Stock->Thermal Expose Aliquots Photo Photolytic Degradation (ICH Q1B light exposure) Stock->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating RP-HPLC-UV/MS Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC MassBalance Assess Mass Balance HPLC->MassBalance Identify Identify Degradants by MS MassBalance->Identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile and water (50:50 v/v).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent container to light conditions as specified in ICH guideline Q1B.[3][4][5] A dark control should be run in parallel.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating reverse-phase HPLC method with UV and mass spectrometric detection.[6][7][8][9][10][11]

    • Assess the mass balance to ensure all major degradants are accounted for.

    • Characterize the major degradation products using their mass-to-charge ratios and fragmentation patterns.

Protocol 2: Assessing Solubility and Stability in Assay Buffer

This protocol helps determine the kinetic solubility of this compound and its stability in a specific biological buffer.

Solubility_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_solubility Solubility Assessment cluster_stability Stability Assessment Stock Prepare 10 mM Stock in DMSO Dilute Serially Dilute Stock in DMSO Stock->Dilute AddToBuffer Add DMSO dilutions to Assay Buffer (final DMSO concentration ≤1%) Dilute->AddToBuffer Incubate Incubate at Assay Temperature (e.g., 37°C) AddToBuffer->Incubate Filter Filter through 0.22 µm plate Incubate->Filter For Solubility Timepoints Take Aliquots at Different Time Points (e.g., 0, 1, 2, 4, 24h) Incubate->Timepoints For Stability AnalyzeSol Analyze Filtrate by HPLC-UV Filter->AnalyzeSol AnalyzeStab Analyze Aliquots by HPLC-UV Timepoints->AnalyzeStab

Caption: Workflow for solubility and stability assessment.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in DMSO.

  • Solubility Assessment:

    • Add a small volume of each DMSO concentration to your assay buffer (e.g., 2 µL into 198 µL of buffer) to achieve a final DMSO concentration of 1% or less.

    • Incubate for a relevant period (e.g., 1-2 hours) at the assay temperature.

    • Filter the solutions through a 0.22 µm filter plate to remove any precipitate.

    • Analyze the concentration of the compound in the filtrate by HPLC-UV and compare it to the nominal concentration to determine the kinetic solubility.[12][13][14][15][16]

  • Stability Assessment:

    • Prepare a solution of the compound in the assay buffer at a concentration below its determined kinetic solubility.

    • Incubate at the assay temperature.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately analyze the aliquots by HPLC-UV to quantify the amount of the parent compound remaining. Plot the percentage of the compound remaining against time to determine its stability.

Potential Degradation Pathways and Signaling Pathway Interference

The following diagram illustrates potential degradation pathways for this compound and a conceptual representation of how assay interference can occur.

Degradation_and_Interference cluster_compound This compound cluster_degradation Potential Degradation Pathways cluster_interference Assay Interference Mechanisms Compound C₈H₉N₃ Oxidation Oxidation (N-oxide, imine, etc.) Compound->Oxidation Degrades to Photodegradation Photodegradation (Ring cleavage, rearrangement) Compound->Photodegradation Degrades to Adducts Adduct Formation (Reaction with assay components) Compound->Adducts Degrades to Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Non-specific binding Signal Assay Signal (e.g., Fluorescence, Luminescence) Oxidation->Signal Interferes with Photodegradation->Signal Interferes with Adducts->Target Non-specific binding FalsePositive False Positive/ False Negative Signal->FalsePositive Target->FalsePositive

Caption: Potential degradation and assay interference pathways.

References

preventing the formation of 2H-indazole isomers during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the selective synthesis of 2H-indazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in selectively synthesizing 2H-indazoles over their 1H-isomers?

The primary challenge in the synthesis of indazoles is controlling the regioselectivity. The indazole ring system has two nitrogen atoms, and reactions such as N-alkylation or N-arylation can often lead to a mixture of 1H and 2H-isomers. The 1H-indazole is generally the thermodynamically more stable tautomer, which can make it the favored product under equilibrium conditions.[1] Achieving high selectivity for the less stable 2H-indazole often requires kinetically controlled reaction conditions or synthetic strategies that intrinsically favor the formation of the N-N bond at the 2-position of the indazole core.

Q2: Which synthetic methods are recommended for obtaining 2H-indazoles with high regioselectivity?

Several methods have been developed to achieve high regioselectivity for 2H-indazoles:

  • [3+2] Dipolar Cycloaddition of Sydnones and Arynes: This method is reported to provide 2H-indazoles exclusively, with no contamination from the 1H-isomer.[2] It proceeds under mild conditions and generally gives good to excellent yields.[2][3]

  • Copper-Catalyzed One-Pot Three-Component Reaction: This approach utilizes readily available 2-bromobenzaldehydes, primary amines, and sodium azide to produce 2H-indazoles.[4][5][6] The copper catalyst is crucial for the formation of the C-N and N-N bonds.[4][6]

  • Cadogan Reductive Cyclization: This method involves the reductive cyclization of ortho-imino-nitrobenzenes.[7][8] Modern one-pot modifications of this reaction are efficient and proceed under milder conditions than traditional protocols.[7][8]

Q3: How can I favor the formation of the 2H-indazole isomer during direct N-alkylation of an indazole core?

While direct alkylation of indazoles often yields a mixture of isomers, certain strategies can be employed to favor the 2H-product:

  • Influence of Substituents: The presence of specific substituents on the indazole ring can direct the alkylation to the N2 position. For instance, an electron-withdrawing group at the C7 position can promote N2-alkylation.

  • Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. While basic conditions often lead to mixtures, alkylation under acidic or neutral conditions can favor the N2 position.[9] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method for N2-alkylation.[5]

  • Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[10][11]

Troubleshooting Guides

Method 1: [3+2] Dipolar Cycloaddition of Sydnones and Arynes

This method is highly selective for 2H-indazoles.[2]

Issue: Low or no product yield.

  • Possible Cause 1: Inefficient aryne generation. The generation of the aryne intermediate from the silylaryl triflate precursor is a critical step.

    • Troubleshooting:

      • Ensure the fluoride source (e.g., TBAF) is fresh and anhydrous. Moisture can quench the reaction.

      • Optimize the reaction temperature. While the reaction is often performed at room temperature, gentle heating might be necessary for less reactive substrates.

      • Verify the quality of the silylaryl triflate precursor.

  • Possible Cause 2: Decomposition of the sydnone. Some sydnones can be unstable under the reaction conditions.

    • Troubleshooting:

      • Add the fluoride source slowly to control the reaction temperature.

      • If the sydnone is known to be unstable, consider using a more robust analog if possible.

Experimental Protocol: General Procedure for the Synthesis of 2H-Indazoles via [3+2] Cycloaddition

To a solution of the sydnone (1.0 eq) and the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 1.2 eq) in anhydrous THF (0.1 M), a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for 2-12 hours and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[2]

Quantitative Data:

EntrySydnoneAryne PrecursorYield (%)Reference
13-Phenylsydnone2-(Trimethylsilyl)phenyl triflate95[3]
23-(4-Methoxyphenyl)sydnone2-(Trimethylsilyl)phenyl triflate92[3]
33-(4-Chlorophenyl)sydnone2-(Trimethylsilyl)phenyl triflate98[3]

Reaction Workflow:

G Sydnone Sydnone Cycloaddition [3+2] Cycloaddition Sydnone->Cycloaddition Aryne_Precursor Aryne Precursor (e.g., Silylaryl triflate) Aryne Aryne Intermediate Aryne_Precursor->Aryne + Fluoride Fluoride Fluoride Source (e.g., TBAF) Fluoride->Aryne Aryne->Cycloaddition Bicyclic_Adduct Bicyclic Adduct Cycloaddition->Bicyclic_Adduct Decarboxylation Retro-[4+2] Decarboxylation Bicyclic_Adduct->Decarboxylation Product 2H-Indazole Decarboxylation->Product - CO2 G Bromobenzaldehyde 2-Bromobenzaldehyde Imine_Formation Condensation Bromobenzaldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation Sodium_Azide Sodium Azide CN_Coupling C-N Coupling Sodium_Azide->CN_Coupling Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->CN_Coupling NN_Formation N-N Bond Formation (Intramolecular) Copper_Catalyst->NN_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Imine_Intermediate->CN_Coupling Azido_Intermediate Azido Intermediate CN_Coupling->Azido_Intermediate Azido_Intermediate->NN_Formation Product 2H-Indazole NN_Formation->Product G Start Start: o-Nitrobenzaldehyde + Amine Condensation Condensation (e.g., 80°C, i-PrOH) Start->Condensation Imine o-Imino-nitrobenzene Intermediate Condensation->Imine Add_Reductant Add Reducing Agent (e.g., P(n-Bu)3) Imine->Add_Reductant Reductive_Cyclization Reductive Cyclization (e.g., 80°C) Add_Reductant->Reductive_Cyclization Product 2H-Indazole Reductive_Cyclization->Product

References

Technical Support Center: Scale-Up Synthesis of 3-(Aminomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scale-up synthesis of 3-(Aminomethyl)-1H-indazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: Several synthetic strategies are amenable to the large-scale production of this compound. The most common routes include:

  • Reductive amination of 1H-indazole-3-carbaldehyde: This is a widely used industrial method due to its efficiency and the availability of starting materials.[1] The aldehyde can be synthesized from indole through nitrosation.[2][3]

  • Reduction of 1H-indazole-3-carbonitrile: The nitrile can be reduced to the corresponding amine using various reducing agents.

  • From 3-(Chloromethyl)-1H-indazole: Nucleophilic substitution of the chlorine atom with an amine source (e.g., ammonia or a protected amine equivalent).

Q2: What are the critical process parameters to control during the reductive amination of 1H-indazole-3-carbaldehyde?

A2: For a successful and safe scale-up of the reductive amination, the following parameters are critical:

  • Temperature: The initial imine formation and the subsequent reduction are often exothermic. Strict temperature control is crucial to prevent runaway reactions and minimize side-product formation.

  • Pressure: If using catalytic hydrogenation, maintaining the optimal hydrogen pressure is key for reaction efficiency.

  • Rate of addition: Slow and controlled addition of the reducing agent is necessary to manage the reaction exotherm.

  • Solvent selection: The choice of solvent affects solubility, reaction rate, and product isolation. Alcohols like methanol or ethanol are commonly used.

  • pH control: Maintaining the appropriate pH is crucial for both imine formation and the stability of the final product.

Q3: What are the potential impurities I might encounter during the scale-up synthesis, and how can I minimize them?

A3: Common impurities can arise from starting materials, side reactions, or degradation. Key potential impurities include:

  • Unreacted 1H-indazole-3-carbaldehyde: Can be minimized by ensuring a slight excess of the amine source and sufficient reaction time.

  • Over-alkylation products: Formation of secondary or tertiary amines can occur. This can be controlled by using a suitable protecting group strategy for the amine or by carefully controlling the stoichiometry of the reagents.

  • Regioisomers: Depending on the synthetic route, formation of the 2H-indazole isomer is possible.[4] Reaction conditions, particularly temperature and the choice of base, can influence the regioselectivity.

  • Residual solvents: Efficient drying of the final product is necessary to remove residual solvents from the reaction and purification steps.

Q4: What are the recommended purification methods for this compound on a large scale?

A4: For kilogram-scale purification, the following methods are generally employed:

  • Recrystallization: This is a cost-effective and scalable method for obtaining high-purity material. A suitable solvent system (e.g., a mixture of methanol and water) needs to be identified to achieve good recovery and purity.[5]

  • Slurry washing: Washing the crude product with a solvent in which the impurities are soluble but the product has low solubility can significantly improve purity.

  • Acid-base extraction: As an amine, this compound can be purified by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure product.

Q5: What are the key safety considerations for the scale-up synthesis of this compound?

A5: Safety is paramount during scale-up. Key considerations include:

  • Handling of reagents: Many reagents used in the synthesis, such as reducing agents (e.g., sodium borohydride, catalytic hydrogenation) and solvents, are hazardous. Appropriate personal protective equipment (PPE) must be worn, and operations should be conducted in a well-ventilated area.

  • Exothermic reactions: As mentioned, several steps can be exothermic. A robust cooling system and emergency quenching procedures should be in place.

  • Hydrogenation safety: When using catalytic hydrogenation, proper grounding and inerting of the reactor are essential to prevent the risk of fire or explosion.

  • Product handling: The final product may be an irritant. Refer to the Safety Data Sheet (SDS) for specific handling instructions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction- Monitor reaction progress by HPLC or TLC.- Increase reaction time or temperature as appropriate.- Ensure the quality and stoichiometry of reagents.
Product loss during work-up- Optimize extraction and isolation procedures.- Perform a mass balance to identify where losses are occurring.
High Impurity Levels Suboptimal reaction conditions- Re-evaluate and optimize temperature, pressure, and reagent addition rates.- Consider a different synthetic route if impurity formation is inherent to the current process.
Inefficient purification- Screen for a more effective recrystallization solvent system.- Implement an additional purification step, such as an acid-base wash.
Poor Filterability of Product Unfavorable crystal morphology- Optimize the crystallization conditions (e.g., cooling rate, agitation, solvent system) to promote the formation of larger, more easily filterable crystals.
Inconsistent Batch-to-Batch Results Variation in raw material quality- Establish clear specifications for all starting materials and reagents.- Qualify all new batches of raw materials before use in production.
Lack of process control- Implement strict in-process controls (IPCs) to monitor critical parameters throughout the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carbaldehyde via Nitrosation of Indole[2][3]
  • Reaction Setup: Charge a suitable reactor with indole and a slightly acidic aqueous medium (e.g., acetic acid in water). Cool the mixture to 0-5 °C.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the indole mixture while maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the indole is consumed.

  • Work-up: Upon completion, extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-indazole-3-carbaldehyde. The crude product can be purified by recrystallization or used directly in the next step.

Protocol 2: Scale-Up Synthesis of this compound via Reductive Amination
  • Reaction Setup: Charge the reactor with 1H-indazole-3-carbaldehyde, a suitable solvent (e.g., methanol), and an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Imine Formation: Stir the mixture at room temperature to form the corresponding imine.

  • Reduction: For chemical reduction, cool the mixture and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature. For catalytic hydrogenation, transfer the imine solution to a hydrogenation reactor, add a suitable catalyst (e.g., Palladium on carbon), and pressurize with hydrogen.

  • Reaction Monitoring: Monitor the reaction by HPLC until the imine is consumed.

  • Work-up: After completion, filter off the catalyst (if used). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Routes

Parameter Reductive Amination of Aldehyde Reduction of Nitrile Substitution of Chloride
Typical Yield 75-90%70-85%60-80%
Key Reagents 1H-indazole-3-carbaldehyde, Ammonia source, Reducing agent1H-indazole-3-carbonitrile, Reducing agent (e.g., LiAlH4, H2/Catalyst)3-(Chloromethyl)-1H-indazole, Ammonia or amine source
Scalability HighModerate to HighModerate
Safety Concerns Exothermic reaction, Hydrogen handling (if applicable)Handling of potent reducing agentsHandling of lachrymatory and reactive chloro intermediate
Cost-Effectiveness Generally favorableCan be expensive depending on the reducing agentCost of the chloro intermediate can be a factor

Visualizations

Synthesis_Pathway Indole Indole NaNO2 NaNO2, H+ Indazole_CHO 1H-Indazole-3-carbaldehyde NaNO2->Indazole_CHO Nitrosation Ammonia NH3 source Product This compound Ammonia->Product Reductive Amination Reducing_Agent Reducing Agent Reducing_Agent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Monitor_Reaction Review In-Process Controls (Temp, Time, etc.) Start->Monitor_Reaction Check_Reagents->Monitor_Reaction Optimize_Workup Optimize Work-up & Isolation Monitor_Reaction->Optimize_Workup Optimize_Purification Optimize Purification Method Optimize_Workup->Optimize_Purification Success Problem Resolved Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis issues.

References

analytical methods for detecting impurities in 3-(Aminomethyl)-1H-indazole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in 3-(Aminomethyl)-1H-indazole samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a this compound sample?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. They are generally categorized as:

  • Organic Impurities: These are the most common and can include:

    • Starting Materials: Incomplete reactions may lead to the presence of precursors used in the synthesis of the indazole ring.[1]

    • Intermediates: Unreacted intermediates from the specific synthetic pathway can be carried over into the final product.

    • Byproducts: Side reactions can generate structurally related impurities, such as isomers or products of over-reaction. For indazole syntheses, this can include regioisomers.[1]

    • Degradation Products: The molecule can degrade when exposed to light, heat, humidity, or oxygen.[1] Potential degradation pathways for a molecule with an indazole ring and aminomethyl group include oxidation (leading to N-oxide formation or ring-opening) and hydrolysis.[2]

  • Inorganic Impurities: These can be introduced during the manufacturing process and may include reagents, catalysts (like palladium), heavy metals, and inorganic salts.

  • Residual Solvents: Volatile organic compounds (VOCs) used during synthesis or purification that are not fully removed are common impurities.[1][3]

Q2: Which analytical techniques are most suitable for detecting and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or Diode Array Detection (DAD), is the primary method for separating, detecting, and quantifying organic impurities. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing molecular weight information.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, especially residual solvents.[3][4] Headspace GC is a common approach for residual solvent analysis in pharmaceuticals.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is used for the structural elucidation of isolated impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace elemental impurities.

Q3: What are the typical validation parameters for an impurity detection method according to regulatory guidelines?

A3: According to guidelines from the International Council for Harmonisation (ICH), analytical methods for impurities should be validated to ensure they are suitable for their intended purpose.[7][8] Key validation parameters include:[7]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[7]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[8][9]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for this compound The basic nature of the aminomethyl and indazole groups can lead to strong interactions with residual acidic silanol groups on the silica-based column packing.[10]- Use a mobile phase with a pH that ensures the analyte is in a single ionic state (e.g., low pH to protonate the amines).- Add a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.- Use a modern, high-purity, end-capped column with minimal silanol activity.[10]- Work at a higher pH if using a pH-stable column.[11][12]
Poor Resolution Between Impurity Peaks - Inappropriate mobile phase composition (pH, organic solvent ratio).- Column degradation.- Optimize the mobile phase pH and organic solvent gradient to improve separation.- If using a gradient, adjust the slope to enhance the resolution of closely eluting peaks.- Replace the column if it has deteriorated.[12]
Baseline Noise or Drift - Contaminated or improperly prepared mobile phase.- Air bubbles in the system.- Detector lamp aging.- Use high-purity, HPLC-grade solvents and filter the mobile phase before use.[12][13]- Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.[12][13]- Purge the pump to remove any trapped air bubbles.- Check the detector lamp's energy and replace it if necessary.
Shifting Retention Times - Changes in mobile phase composition.- Fluctuations in column temperature.- Inconsistent pump flow rate.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.[11]- Check the pump for leaks and ensure it is delivering a consistent flow rate.[11]
Ghost Peaks - Sample carryover from a previous injection.- Contamination in the mobile phase or injection solvent.- Implement a robust needle wash program in the autosampler.- Inject a blank solvent run to identify the source of contamination.- Ensure the purity of the solvents used.
GC-MS Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Low Signal - Leak in the system (injector, column fittings).- Incorrect injection or faulty syringe.- MS detector not tuned or turned off.- Perform a system leak check.- Visually inspect the syringe and re-inject the sample.- Tune the mass spectrometer according to the manufacturer's protocol.
Peak Fronting - Column overload.- Incompatible sample solvent.- Dilute the sample and re-inject.- Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase.
Mass Spectrum Doesn't Match Library - Co-eluting peaks.- Background interference from column bleed or contamination.- Incorrect instrument calibration/tune.- Check the peak purity and improve chromatographic separation if necessary.- Bake out the column to remove contaminants.- Re-tune the mass spectrometer.
Poor Reproducibility of Peak Areas - Inconsistent injection volume.- Leaks in the headspace vial or transfer line (for headspace GC).- Check the autosampler for proper operation.- Ensure headspace vials are sealed correctly with new septa.- Check for leaks in the transfer line from the headspace unit to the GC.

Quantitative Data Summary

The following table provides illustrative examples of acceptance criteria and typical performance characteristics for an HPLC method for impurity quantification. These values are based on general pharmaceutical guidelines and data from similar compounds and should be established specifically for each method.

Parameter Impurity A (e.g., Starting Material) Impurity B (e.g., Degradation Product) Regulatory Guideline (Typical)
Reporting Threshold 0.05%0.05%ICH Q3A/B
Identification Threshold 0.10%0.10%ICH Q3A/B
Quantification Limit (LOQ) ≤ 0.05%≤ 0.05%Must be at or below the reporting threshold.[14]
Detection Limit (LOD) ~0.015%~0.015%Typically 1/3 of the LOQ.[15]
Linearity (R²) > 0.999> 0.999Should be demonstrated from LOQ to 120% of the specification limit.
Accuracy (% Recovery) 90.0 - 110.0%90.0 - 110.0%At concentrations around the specification limit.
Precision (% RSD) < 10% at LOQ< 10% at LOQFor repeatability and intermediate precision.

Experimental Protocols

Protocol 1: HPLC-UV Method for Organic Impurities
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

Protocol 2: Headspace GC-MS Method for Residual Solvents

This method is based on USP General Chapter <467> for residual solvent analysis.[4][16]

  • Instrumentation: A Gas Chromatograph with a Headspace autosampler and a Mass Spectrometer detector.

  • Column: G43 phase column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium, with a constant linear velocity of 35 cm/s.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 20 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 20 minutes at 240°C.

  • Injector: Split mode, temperature 140°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Scan Range: 35-500 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 minutes.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) or water, depending on solubility, in a headspace vial.

Visualizations

Caption: General experimental workflow for impurity analysis.

troubleshooting_logic Problem Unexpected Peak in HPLC Review Review Synthesis Route (Potential Byproducts?) Problem->Review LCMS Analyze by LC-MS (Determine MW) Problem->LCMS Spike Spike with Standards (Starting Materials/Intermediates) Problem->Spike Degradation Review Stability Data (Degradation Product?) Problem->Degradation Result_ID Impurity Identified LCMS->Result_ID MW Matches Hypothesis Result_Unknown Structure Elucidation Needed (Preparative HPLC + NMR) LCMS->Result_Unknown MW is Novel Spike->Result_ID Peak Area Increases Degradation->Result_ID Matches Forced Degradation Study

Caption: Logical flow for identifying an unknown impurity.

References

Validation & Comparative

Unveiling the Potential of 3-(Aminomethyl)-1H-Indazole Derivatives in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 1H-indazole core has emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive comparison of the biological activity of 3-(Aminomethyl)-1H-indazole derivatives, with a focus on their anti-cancer properties, comparing their performance against established alternatives and providing the supporting experimental data and protocols.

This guide will delve into the cytotoxic effects of a representative this compound derivative against a key cancer cell line, compare its potency with a standard-of-care therapeutic, and elucidate a potential mechanism of action through a relevant signaling pathway. Detailed experimental protocols and visual workflows are provided to ensure reproducibility and aid in the design of future studies.

Comparative Analysis of Anti-cancer Activity

To validate the biological activity of this compound derivatives, their cytotoxic effects are often evaluated against a panel of human cancer cell lines. A notable example is the evaluation of a piperazine-substituted 3-amino-1H-indazole derivative, herein referred to as Compound 6o, against the K562 human chronic myeloid leukemia (CML) cell line.[1][2]

The efficacy of these derivatives is benchmarked against established drugs for the same indication. Imatinib, a tyrosine kinase inhibitor, is a first-line treatment for CML and serves as a relevant comparator. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Table 1: Comparative Cytotoxicity (IC50) against K562 Cancer Cells

CompoundIC50 (µM)Cell LineReference
Compound 6o (3-amino-1H-indazole derivative) 5.15 K562 [1][2]
Imatinib0.267K562[3]
Imatinib0.750K562[4]
Imatinib0.492K562[5]
Imatinib0.240K562[6]

Note: The IC50 values for Imatinib can vary between studies due to differences in experimental conditions such as assay duration and cell passage number.[3]

As shown in Table 1, while Compound 6o demonstrates activity against K562 cells, its potency is lower than that of the established drug, Imatinib. However, Compound 6o exhibited significant selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against HEK-293 normal human embryonic kidney cells.[1][2] This selectivity is a crucial parameter in drug development, as it suggests a potentially wider therapeutic window and fewer side effects.

Mechanism of Action: Targeting the p53/MDM2 Pathway

Preliminary studies suggest that the anti-cancer effects of certain 3-amino-1H-indazole derivatives, such as Compound 6o, may be mediated through the induction of apoptosis (programmed cell death).[1][2] This process is, in part, regulated by the Bcl-2 family of proteins and the p53/MDM2 signaling pathway.[1][2]

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. In many cancers, the function of p53 is compromised. One therapeutic strategy is to disrupt the p53-MDM2 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

Below is a diagram illustrating the p53/MDM2 signaling pathway and the potential point of intervention for this compound derivatives.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes stress Cellular Stress p53 p53 (Tumor Suppressor) stress->p53 activates MDM2 MDM2 (Oncoprotein) p53->MDM2 promotes transcription Apoptosis Apoptosis (Cell Death) p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces MDM2->p53 inhibits and promotes degradation Indazole This compound derivative (e.g., Compound 6o) Indazole->MDM2 potentially inhibits interaction with p53

Caption: p53/MDM2 signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocols

To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for Anti-cancer Drug Screening

The general workflow for screening potential anti-cancer compounds involves a series of in vitro assays to determine cytotoxicity and elucidate the mechanism of action.

experimental_workflow start Start: Candidate Compound (this compound derivative) cell_culture 1. Cell Culture (e.g., K562, HEK-293) start->cell_culture treatment 2. Compound Treatment (Varying concentrations) cell_culture->treatment mtt_assay 3. MTT Assay for Cell Viability (Determine IC50) treatment->mtt_assay data_analysis 4. Data Analysis (IC50 Calculation and Comparison) mtt_assay->data_analysis mechanism_studies 5. Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) data_analysis->mechanism_studies western_blot Western Blot (Analyze protein expression, e.g., Bcl-2, p53) mechanism_studies->western_blot conclusion Conclusion: Evaluate anti-cancer potential and selectivity western_blot->conclusion

Caption: General experimental workflow for evaluating the anti-cancer activity of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives and control compounds (e.g., Imatinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample. This can be used to assess changes in the expression of proteins involved in apoptosis, such as the Bcl-2 family and p53.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and electroblotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins compared to the loading control.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anti-cancer agents. While the representative Compound 6o shows lower potency against K562 cells compared to the established drug Imatinib, its selectivity for cancer cells over normal cells is a highly desirable characteristic. The potential mechanism of action involving the induction of apoptosis via the p53/MDM2 pathway provides a solid foundation for further investigation and optimization of this class of compounds. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to validate these findings and explore the full therapeutic potential of this compound derivatives. Future studies should focus on structure-activity relationship (SAR) investigations to enhance potency while maintaining or improving selectivity.

References

comparing the efficacy of 3-(Aminomethyl)-1H-indazole with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

I. Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro potency of representative indazole-based kinase inhibitors against several important kinase targets. This data facilitates a direct comparison of their biochemical and cellular activities.

Table 1: Inhibition of Bcr-Abl Kinase
Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (GI50/IC50 in nM)Reference
AKE-72 Bcr-Abl (WT)< 0.5K-562< 10[1][2]
Bcr-Abl (T315I)9Ba/F3 (T315I)Potent inhibition[1][2]
Compound 11a Bcr-Abl (WT)14K562Strong inhibition[3]
Bcr-Abl (T315I)450--[3]
Compound Y9 Bcr-Abl (WT)43K5621650[4]
Bcr-Abl (T315I)170K562R5420[4]
Imatinib (Reference) Bcr-Abl (WT)-K562Potent inhibition[1][3]
Table 2: Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50 in nM)Reference
Compound 7r FGFR12.9-40.5[5]
Compound 7n FGFR115.0-642.1[5]
AZD4547 (Reference) FGFR1--Potent inhibition[5]
NVP-BGJ398 (Reference) FGFR1--Potent inhibition[5]
Table 3: Inhibition of Aurora Kinases
Compound IDTarget KinaseIC50 (nM)Cell LineCellular EffectReference
Aurora Kinase Inhibitor III Aurora A42--[6]
Tozasertib (VX-680) Aurora A, B, CPotentVariousDecreased Histone H3 phosphorylation, Cytokinesis failure[7][8]

II. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to enhance understanding.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2 Grb2 Bcr-Abl->Grb2 P STAT5 STAT5 Bcr-Abl->STAT5 P PI3K PI3K Bcr-Abl->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt P Akt->Survival Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Bcr-Abl FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCγ PLCγ FGFR->PLCγ P Grb2 Grb2 FRS2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Gene_Expression Gene_Expression ERK->Gene_Expression DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->FGFR Experimental_Workflow_Kinase_Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Inhibitor Dilutions to Plate Prepare_Reagents->Plate_Setup Add_Kinase Add Kinase to Wells Plate_Setup->Add_Kinase Initiate_Reaction Add ATP/Substrate Mix Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Detection Reagent Incubate->Stop_Reaction Read_Signal Measure Luminescence/Radioactivity Stop_Reaction->Read_Signal Analyze_Data Calculate IC50 Values Read_Signal->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Mechanism of Action of 3-(Aminomethyl)-1H-indazole-based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents. This guide provides an objective comparison of the mechanism of action of prominent drugs derived from this core structure, supported by experimental data. We delve into their primary molecular targets, the signaling pathways they modulate, and compare their performance with alternative therapies. Detailed experimental protocols for key assays are also provided to facilitate reproducible research.

I. Overview of this compound-based Drugs

Drugs based on the this compound scaffold primarily fall into two major classes: multi-targeted tyrosine kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have shown significant efficacy in the treatment of various cancers.

  • Pazopanib: A potent second-generation multi-targeted tyrosine kinase inhibitor.[1] It is known to block tumor growth and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[2]

  • Niraparib: A highly selective and potent inhibitor of PARP enzymes, particularly PARP-1 and PARP-2.[3] It functions by preventing cancer cells from repairing their DNA, leading to cell death.[4]

II. Comparative Analysis of Mechanism of Action

A. Multi-Targeted Tyrosine Kinase Inhibitors: Pazopanib

Pazopanib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[5]

Primary Molecular Targets:

Pazopanib's primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)[1][6]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)[1][6]

  • Stem Cell Factor Receptor (c-Kit)[1][6]

By inhibiting these receptors, Pazopanib disrupts downstream signaling pathways, effectively "starving" the tumor by preventing the formation of new blood vessels.[5]

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pazopanib against its primary kinase targets. A lower IC50 value indicates greater potency.

TargetPazopanib IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Axitinib IC50 (nM)
VEGFR-1 (Flt-1)10[1][7]80[7]15[7]0.1[7]
VEGFR-2 (KDR)30[1][7]2[7]90[7]0.2[7]
VEGFR-3 (Flt-4)47[1][7]7[7]20[7]0.1-0.3[7]
PDGFR-α71[1][7]69[7]50[7]1.6[7]
PDGFR-β84[1][7]2[7]20[7]1.7[7]
c-Kit74[1][7]9[7]68[7]1.8[7]

Note: IC50 values can vary between different studies and experimental conditions.

Signaling Pathway Inhibition:

Pazopanib's inhibition of VEGFR and PDGFR blocks downstream activation of several key signaling pathways involved in angiogenesis and cell proliferation, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1]

pazopanib_pathway Pazopanib Pazopanib VEGFR_PDGFR VEGFR / PDGFR Pazopanib->VEGFR_PDGFR Inhibits PLCg PLCγ VEGFR_PDGFR->PLCg RAS RAS VEGFR_PDGFR->RAS PI3K PI3K VEGFR_PDGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

Pazopanib's Inhibition of Key Signaling Pathways
B. PARP Inhibitors: Niraparib

Niraparib's mechanism of action is centered on the concept of "synthetic lethality."[8] It is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[8]

Primary Molecular Targets:

Niraparib is a potent inhibitor of:

  • Poly(ADP-ribose) polymerase 1 (PARP-1)[3]

  • Poly(ADP-ribose) polymerase 2 (PARP-2)[3]

By inhibiting these enzymes, Niraparib prevents the repair of single-strand DNA breaks.[8] When the cell attempts to replicate its DNA, these unrepaired single-strand breaks lead to the formation of double-strand breaks, which are lethal to cancer cells that lack a functional homologous recombination repair pathway.[8] A key aspect of its mechanism is "PARP trapping," where the inhibitor not only blocks PARP's enzymatic activity but also traps the PARP-DNA complex at the site of damage, which is highly cytotoxic.[9]

Quantitative Data: PARP Inhibition Profile

The following table summarizes the IC50 values of Niraparib against PARP enzymes, compared to another widely used PARP inhibitor, Olaparib.

TargetNiraparib IC50 (nM)Olaparib IC50 (nM)
PARP-12.8[10]1-19[5]
PARP-20.6[10]0.2-0.3[11]

Signaling Pathway Inhibition:

Niraparib disrupts the DNA damage response (DDR) pathway, specifically the base excision repair (BER) pathway, leading to the accumulation of DNA damage and ultimately apoptosis in cancer cells.[12]

niraparib_pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP Recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Leads to (during replication) BER Base Excision Repair (BER) PARP->BER Activates Niraparib Niraparib Niraparib->PARP Inhibits & Traps BER->DNA_SSB Repairs HR_deficient Homologous Recombination Deficient Cancer Cell DNA_DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis Undergoes

Niraparib's Mechanism of Action in DNA Repair

III. Alternative Therapies and Comparative Performance

A. Alternatives to Pazopanib

For renal cell carcinoma (RCC) and soft tissue sarcoma (STS), several other tyrosine kinase inhibitors are used, including:

  • Sunitinib: A multi-targeted TKI that also inhibits VEGFRs, PDGFRs, and c-Kit.[13]

  • Sorafenib: Another multi-targeted TKI with a similar target profile to Pazopanib and Sunitinib.[14]

  • Axitinib: A more selective VEGFR inhibitor.[15]

While these drugs share similar mechanisms, their kinase inhibition profiles and associated side effects can differ, influencing clinical decision-making.

B. Alternatives to Niraparib

Other PARP inhibitors are available for the treatment of ovarian and other cancers:

  • Olaparib: The first-in-class PARP inhibitor, also targeting PARP-1 and PARP-2.[16]

  • Rucaparib: Another potent PARP inhibitor used in similar indications.[17]

  • Talazoparib: A PARP inhibitor with a particularly high potency for trapping PARP on DNA.[11]

The choice between these PARP inhibitors can depend on factors such as the specific cancer type, BRCA mutation status, and prior treatments.[18]

IV. Detailed Experimental Protocols

A. In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (e.g., Pazopanib) dissolved in DMSO

  • Kinase Buffer

  • Stop Solution (e.g., EDTA)

  • LanthaScreen™ Tb-anti-Phospho antibody

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction: Add Stop Solution to each well to terminate the kinase reaction.

  • Detection: Add the LanthaScreen™ Tb-anti-Phospho antibody to each well. This antibody binds to the phosphorylated substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

kinase_assay_workflow start Start dilute_compound Prepare Serial Dilution of Test Compound start->dilute_compound setup_reaction Set up Kinase Reaction: Kinase, Substrate, Compound dilute_compound->setup_reaction initiate_reaction Initiate Reaction (Add ATP) setup_reaction->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction (Add EDTA) incubate_reaction->stop_reaction add_antibody Add TR-FRET Detection Antibody stop_reaction->add_antibody incubate_detection Incubate at RT add_antibody->incubate_detection read_plate Read Plate (TR-FRET) incubate_detection->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Workflow for an In Vitro Kinase Inhibition Assay
B. PARP Activity Assay (ELISA-based)

This protocol describes a colorimetric ELISA-based method to measure PARP activity and the inhibitory effect of compounds.

Materials:

  • Recombinant PARP enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Test compound (e.g., Niraparib) dissolved in DMSO

  • Assay Buffer

  • Wash Buffer (e.g., PBST)

  • Blocking Buffer

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., sulfuric acid)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histones. Wash and block the wells.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Reaction Initiation: Add a mixture of PARP enzyme, activated DNA, and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well, which will bind to the biotinylated PAR chains attached to the histones.

  • Incubation and Washing: Incubate the plate, then wash to remove unbound Streptavidin-HRP.

  • Signal Development: Add TMB substrate to each well. The HRP will catalyze a color change.

  • Stop Reaction: Add Stop Solution to quench the reaction.

  • Measurement: Read the absorbance at 450 nm. The intensity of the color is proportional to the PARP activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

parp_assay_workflow start Start prepare_plate Prepare Histone-Coated and Blocked Plate start->prepare_plate add_compound Add Serial Dilutions of Test Compound prepare_plate->add_compound initiate_reaction Initiate PARP Reaction: PARP Enzyme, Activated DNA, Biotinylated NAD+ add_compound->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction wash1 Wash Plate incubate_reaction->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate_detection Incubate at RT add_strep_hrp->incubate_detection wash2 Wash Plate incubate_detection->wash2 add_tmb Add TMB Substrate wash2->add_tmb stop_reaction Stop Reaction add_tmb->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Workflow for an ELISA-based PARP Activity Assay

V. Conclusion

The this compound scaffold has proven to be a versatile platform for the development of targeted cancer therapies. Pazopanib and Niraparib exemplify the two major classes of drugs derived from this structure, acting as a multi-targeted kinase inhibitor and a PARP inhibitor, respectively. Their distinct mechanisms of action, targeting angiogenesis and DNA repair pathways, have led to significant clinical benefits in various cancer types. Understanding their detailed mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development of novel and more effective cancer treatments. This guide provides a foundational comparison to aid researchers and drug development professionals in this endeavor.

References

Assessing the Cross-Reactivity of 3-(Aminomethyl)-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The 3-aminoindazole moiety, in particular, is a well-established hinge-binding motif that interacts with the ATP-binding site of a wide range of kinases. This guide provides a comparative analysis of the cross-reactivity of 3-aminoindazole derivatives, closely related to the 3-(aminomethyl)-1H-indazole scaffold, against a panel of kinases. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows, this document aims to aid researchers in the rational design and assessment of novel kinase inhibitors.

Data Presentation: Comparative Inhibitory Potency (IC₅₀)

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various 3-aminoindazole derivatives against several protein kinases. Lower IC₅₀ values indicate higher potency. While specific data for this compound derivatives is limited in publicly available literature, the data for these closely related 3-aminoindazole analogues provide valuable insights into the potential selectivity and off-target effects of this class of compounds.

Table 1: Kinase Inhibition Profile of 3-Amino-1H-indazol-6-yl-benzamide Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Compound 4 FLT3<1
c-Kit2
PDGFRα (T674M mutant)1
Compound 11 FLT31
c-Kit3
PDGFRα (T674M mutant)1

Data sourced from a study on 3-amino-1H-indazol-6-yl-benzamides designed to target the "DFG-out" conformation of the kinase activation loop.[1][2]

Table 2: Kinase Inhibition Profile of a 3-Amino-benzo[d]isoxazole/3-Aminoindazole Derivative

CompoundTarget KinaseIC₅₀ (nM)
Compound 28a c-Met1.8

Data from a study on the discovery and structure-activity relationship of c-Met kinase inhibitors bearing a 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold.[3]

Table 3: Kinase Inhibition Profile of a Pan-BCR-ABL Inhibitor with a 3-Amino-1H-indazole Core

CompoundTarget Kinase% Inhibition at 50 nM
Compound 5 c-Kit99.3
FGFR198.7
FLT399.1
FYN83.9
LCK97.5
LYN98.2
PDGFRβ99.2
RET98.9
VEGFR299.0
YES98.8
c-Src73.0
FMS64.5

This table shows the percentage of inhibition at a fixed concentration, indicating potent activity against a range of oncogenic kinases.[4]

Table 4: Anti-Proliferative Activity of 1H-Indazole-3-amine Derivatives in Cancer Cell Lines

CompoundK562 (Chronic Myeloid Leukemia) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)Hep-G2 (Liver Cancer) IC₅₀ (µM)
Compound 5a 9.324.6615.4812.67
Compound 5b 6.975.25>2011.34
Compound 6a 5.198.216.125.62
Compound 6o 5.15>20>20>20

These IC₅₀ values reflect the concentration required to inhibit 50% of cancer cell growth and suggest the cellular potency of these compounds.[5]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the objective comparison of inhibitor performance. The following are protocols for commonly employed kinase inhibition assays.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound derivative or other test compounds

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at the Kₘ value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase. It relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., XL665) on the substrate.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Test compounds

  • HTRF KinEASE™ kit (Revvity) or similar TR-FRET assay components

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Kinase Reaction:

    • Dispense the compound dilutions into the wells of the assay plate.

    • Add the kinase and biotinylated substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing EDTA, a Europium cryptate-labeled anti-phospho-substrate antibody, and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key concepts and workflows relevant to the assessment of this compound derivative cross-reactivity.

cluster_workflow Experimental Workflow for Cross-Reactivity Profiling start Start: Synthesize this compound Derivative primary_assay Primary Kinase Assay (e.g., against target kinase) start->primary_assay determine_ic50 Determine IC50 for Primary Target primary_assay->determine_ic50 panel_screening Kinase Panel Screening (e.g., 100+ kinases) determine_ic50->panel_screening analyze_cross_reactivity Analyze Cross-Reactivity Profile panel_screening->analyze_cross_reactivity selectivity_assessment Assess Selectivity (e.g., Selectivity Score) analyze_cross_reactivity->selectivity_assessment cellular_assays Cellular Assays (Target Engagement & Potency) selectivity_assessment->cellular_assays lead_optimization Lead Optimization or Further Development cellular_assays->lead_optimization cluster_pathway Generic Kinase Signaling Pathway and Inhibition extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor ras_raf Ras/Raf/MEK/ERK Pathway adaptor->ras_raf pi3k PI3K/Akt/mTOR Pathway adaptor->pi3k downstream Downstream Cellular Responses (Proliferation, Survival, etc.) ras_raf->downstream pi3k->downstream inhibitor This compound Derivative inhibitor->dimerization Inhibition atp ATP atp->dimerization cluster_logic Logical Framework for Comparing Indazole Derivatives core_scaffold Core Scaffold: This compound derivative_a Derivative A (e.g., with R1 substitution) core_scaffold->derivative_a derivative_b Derivative B (e.g., with R2 substitution) core_scaffold->derivative_b potency On-Target Potency (IC50) derivative_a->potency Evaluate selectivity Kinome Selectivity Profile derivative_a->selectivity Evaluate physicochemical Physicochemical Properties (Solubility, Permeability) derivative_a->physicochemical Evaluate cellular_activity Cellular Activity derivative_a->cellular_activity Evaluate derivative_b->potency Evaluate derivative_b->selectivity Evaluate derivative_b->physicochemical Evaluate derivative_b->cellular_activity Evaluate alternative_scaffold Alternative Scaffold (e.g., 1H-indazole-3-carboxamide) alternative_scaffold->potency Compare alternative_scaffold->selectivity Compare alternative_scaffold->physicochemical Compare alternative_scaffold->cellular_activity Compare

References

The Indazole Advantage: A Comparative Guide to 3-(Aminomethyl)-1H-indazole and Other Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision in the design of novel therapeutics. This guide provides an objective, data-driven comparison of the 3-(aminomethyl)-1H-indazole scaffold against other prevalent heterocyclic systems in medicinal chemistry. By examining experimental data on biological activity, pharmacokinetic properties, and engagement with key signaling pathways, this document serves as a comprehensive resource to inform rational drug design and optimization.

The this compound moiety has emerged as a "privileged" scaffold, demonstrating a remarkable versatility in binding to a wide range of biological targets with high affinity and specificity. Its unique structural and electronic properties often translate into favorable pharmacological profiles, making it a cornerstone in the development of numerous clinical candidates and approved drugs. This guide will delve into a comparative analysis of this scaffold against other key heterocycles, including pyrrolidine, pyrazole, imidazole, pyridine, and piperidine, to highlight their respective strengths and weaknesses in a therapeutic context.

Performance Comparison: A Data-Driven Analysis

The efficacy of a drug candidate is fundamentally linked to its interaction with its biological target. This section presents a comparative analysis of the in vitro activity of compounds based on the this compound scaffold and other key heterocycles against prominent drug targets such as protein kinases and poly (ADP-ribose) polymerase (PARP).

Kinase Inhibition: A Battle of Scaffolds

Protein kinases are a major class of drug targets in oncology and inflammation. The ability of a heterocyclic scaffold to effectively interact with the ATP-binding site of a kinase is crucial for its inhibitory potential.

ScaffoldCompound/DerivativeTarget KinaseIC50 (nM)Reference
1H-Indazole 3-(Pyrazin-2-yl)-1H-indazole derivative (13o)Pim-10.8[1]
3-(Pyrazin-2-yl)-1H-indazole derivative (13o)Pim-22.1[1]
3-(Pyrazin-2-yl)-1H-indazole derivative (13o)Pim-31.5[1]
AxitinibVEGFR20.2[2]
PazopanibVEGFR230[2]
1H-Pyrazole Pyrazole derivativePDE5-[3]
Pyridine Pyridine derivativec-Met1.21 (nM)[4]
Pyrrolidine Pyrrolidine-substituted 3-amido-9-ethylcarbazoleDPP-IV11,320[5]
Piperidine Tetracyclic bis-piperidine alkaloidCK1δ/ε6,000[6]
Imidazole Imidazole derivativec-Met-[7]

Table 1: Comparative In Vitro Activity of Heterocyclic Scaffolds as Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of various heterocyclic compounds against different protein kinases. Lower IC50 values indicate greater potency.

PARP Inhibition: Exploiting Synthetic Lethality

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms. The indazole-3-carboxamide scaffold, present in the approved drug Niraparib, has proven to be highly effective in this class.[8]

ScaffoldCompound/DrugPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Indazole-3-carboxamide Niraparib3.82.1[8]
Phthalazinone Olaparib1.91.5[8]
Tricyclic indole lactam Rucaparib1.41.5[8]
Tetrahydropyridophthalazinone Talazoparib1.91.5[8]
Benzimidazole carboxamide Veliparib5.22.9[8]

Table 2: Comparative In Vitro Activity of PARP Inhibitors with Different Heterocyclic Cores. This table compares the IC50 values of various PARP inhibitors, highlighting the potency of the indazole-containing drug, Niraparib.

Pharmacokinetic Profile: A Comparative Overview

The journey of a drug from administration to its target is governed by its pharmacokinetic properties. A favorable profile, characterized by good oral bioavailability, appropriate half-life, and efficient clearance, is essential for therapeutic success. The inherent physicochemical properties of a heterocyclic scaffold significantly influence these parameters.

ScaffoldDrug/Compound ExampleOral Bioavailability (%)Key Pharmacokinetic FeatureReference
1H-Indazole Pazopanib14-39Substrate for P-glycoprotein and CYP3A4[6]
Imidazole Fluconazole>90High water solubility[9]
Pyridine Sorafenib~50Subject to extensive metabolism[6]
Pyrrole Sunitinib~50Metabolized primarily by CYP3A4[6]
Imidazo[1,2-a]pyridine Compound 18-Long half-life (13.2 h in mice)[10]
Pyrimidine Imatinib~100High absorption[6]

Table 3: Comparative Pharmacokinetic Properties of Drugs Containing Different Heterocyclic Scaffolds. This table provides a snapshot of key pharmacokinetic parameters for drugs based on various heterocyclic cores.

Modulation of Cellular Signaling Pathways

The therapeutic effect of a drug is ultimately realized through its modulation of specific cellular signaling pathways. Understanding how different heterocyclic scaffolds engage with these intricate networks is crucial for predicting their biological response and potential off-target effects.

EGFR Signaling Pathway and the Role of Pyrrolidine Inhibitors

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[][12] Pyrrolidine-containing inhibitors have been developed to target this pathway.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by a pyrrolidine-containing drug.

mTOR Signaling Pathway and Piperidine-Based Inhibitors

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[] Piperidine-containing molecules have been developed as potent mTOR inhibitors.

mTOR_Signaling cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4E->ProteinSynthesis Inhibition Inhibitor Piperidine Inhibitor Inhibitor->mTORC1 Inhibition

Caption: mTOR signaling pathway and its inhibition by a piperidine-containing drug.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key in vitro assays are provided below.

In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in 100% DMSO.
  • Create a serial dilution of the test compound in the appropriate kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
  • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

2. Assay Procedure:

  • Add the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
  • Add the kinase enzyme to all wells except the negative control.
  • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
  • Stop the reaction and detect the remaining ATP by adding a luciferase-based ATP detection reagent.

3. Data Analysis:

  • Measure the luminescence signal using a microplate reader.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in cell culture medium.
  • Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
  • Incubate the plate for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Conclusion

The this compound scaffold stands out as a highly versatile and potent core in modern medicinal chemistry. Its ability to effectively engage with a multitude of biological targets, coupled with the potential for favorable pharmacokinetic properties, underscores its "privileged" status. While other heterocyclic scaffolds such as pyrrolidine, pyrazole, imidazole, pyridine, and piperidine each offer unique advantages and have been successfully incorporated into numerous approved drugs, the indazole ring system, particularly with the 3-aminomethyl substitution, provides a robust platform for the development of next-generation therapeutics. This guide, through the presentation of comparative data, detailed protocols, and pathway visualizations, aims to empower researchers to make informed decisions in the selection and optimization of heterocyclic scaffolds for their drug discovery programs. The continued exploration of the chemical space around the this compound core promises to yield novel drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Aminomethyl)-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold, particularly with an aminomethyl substitution at the 3-position, represents a privileged structure in medicinal chemistry. These analogs have demonstrated a broad spectrum of biological activities, primarily as inhibitors of various protein kinases and other key enzymes involved in cellular signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(aminomethyl)-1H-indazole analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of novel therapeutics.

Kinase Inhibition Profile

Derivatives of this compound have been extensively investigated as inhibitors of several protein kinases implicated in cancer and other diseases. The SAR of these compounds is highly dependent on the nature and position of substituents on the indazole ring and the aminomethyl moiety.

Table 1: Comparative Inhibitory Activity of this compound Analogs against Various Kinases

Compound IDTarget Kinase(s)IC50 (µM)Key Structural Features & SAR Insights
Compound 89 Bcr-Abl (wild type)0.014Potency comparable to Imatinib, highlighting the effectiveness of the core scaffold.[1][2]
Bcr-Abl (T315I mutant)0.45Demonstrates activity against resistant mutations.[2]
Compound 123 Aurora A0.026Dual inhibitor with high selectivity.[1]
Aurora B0.015The specific substitutions on the indazole ring contribute to dual targeting.[1]
Analog B (15) ASK10.012Optimized R1 and R2 substituents on the 1H-indazole scaffold led to potent ASK1 inhibition.[3]
Compound 99 FGFR10.0029An N-ethylpiperazine group was found to be important for both enzymatic and cellular activity.[2]
Compound 95 (CFI-401870) TTKSingle-digit nM3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides show potent inhibition of TTK.[2]
Compound 30l PAK10.00981H-indazole-3-carboxamide derivative with high selectivity. SAR indicated that a hydrophobic ring in the back pocket and a hydrophilic group in the solvent region are critical.[4]
Compound 10 PI3Kα0.361A 3-ethynyl-1H-indazole derivative showing isoform specificity.[5]
Enzyme Inhibition

Beyond kinases, these analogs have shown inhibitory activity against other important enzymes.

Table 2: Inhibitory Activity against Other Enzymes

Compound IDTarget EnzymeIC50 (µM)Key Structural Features & SAR Insights
Compound 120 IDO15.3A novel pharmacophore for immunotherapy, indicating the potential for immune-oncology applications.[1][2]
Niraparib PARPN/A (FDA-approved)The 1H-indazole scaffold is a key component of this approved PARP inhibitor, mimicking the nicotinamide portion of the NAD+ substrate.[3]
Antiproliferative Activity

The inhibitory effects of these compounds on key cellular targets translate to antiproliferative activity against various cancer cell lines.

Table 3: Antiproliferative Activity of this compound Analogs

Compound IDCell LineIC50 (µM)Notes
Compound 6o K562 (Leukemia)5.15Showed significant selectivity over normal HEK-293 cells (IC50 = 33.2 µM).[1][6][7]
Compound 89 K562 (Leukemia)6.50Correlates with its potent Bcr-Abl inhibition.[2]
Compound 93 HL60 (Leukemia)0.0083A 3-(pyrrolopyridin-2-yl)indazole derivative with vigorous potency.[2]
HCT116 (Colon)0.0013[2]
Compound 1c Colon & Melanoma cell lines0.041-33.6 (GI50)A 3-amino-N-phenyl-1H-indazole-1-carboxamide derivative with a broad range of activity.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP. For radiolabeled assays, [γ-³²P]ATP or [γ-³³P]ATP is used.[9]

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Termination: The reaction is stopped by adding a quenching solution, such as a high concentration of EDTA or by spotting the mixture onto a filter membrane.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves measuring the incorporated radioactivity using a scintillation counter or phosphorimager. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) are used.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.

Methodology: [3][6]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is included.[3]

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).[3]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Signaling Pathway

G Simplified Bcr-Abl Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription STAT5->Gene Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Gene Transcription->Proliferation Indazole Analog (Cmpd 89) Indazole Analog (Cmpd 89) Indazole Analog (Cmpd 89)->Bcr-Abl

Caption: Bcr-Abl signaling pathway and its inhibition by a this compound analog.

Experimental Workflow

G Workflow for Antiproliferative Activity Screening (MTT Assay) Start Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Compound Treatment Compound Treatment Overnight Incubation->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (2-4h) Incubation (2-4h) MTT Addition->Incubation (2-4h) Formazan Solubilization Formazan Solubilization Incubation (2-4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Standard workflow for determining the IC50 of compounds using the MTT assay.

Structure-Activity Relationship Logic

G Key SAR Insights for 1H-Indazole Analogs cluster_R1 Position 1 Substitutions cluster_R_Amine Aminomethyl Modifications cluster_Ring Indazole Ring Substitutions CoreScaffold This compound R1_H H (unsubstituted) CoreScaffold->R1_H Amine_Primary Primary Amine (-CH2NH2) CoreScaffold->Amine_Primary Ring_Phenyl Aryl/Heteroaryl at C3/C5/C6 CoreScaffold->Ring_Phenyl R1_Alkyl Alkyl/Cycloalkyl R1_H->R1_Alkyl Optimization Activity Biological Activity (e.g., Kinase Inhibition) R1_Alkyl->Activity Increases Potency (e.g., ASK1) Amine_Carboxamide Carboxamide (-CH2NHC(O)R) Amine_Primary->Amine_Carboxamide Modulation of PK/PD Properties Amine_Carboxamide->Activity High Potency (e.g., PAK1) Ring_Carboxamide Carboxamide at C5 Ring_Phenyl->Ring_Carboxamide Improved Potency/ Selectivity Ring_Carboxamide->Activity Potent Inhibition (e.g., TTK)

Caption: Logical flow of structure-activity relationships for this compound analogs.

References

In Vivo Validation of 3-(Aminomethyl)-1H-indazole Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of a key analog of 3-(Aminomethyl)-1H-indazole compounds, focusing on its efficacy and pharmacological profile in established animal models. Due to the limited publicly available in vivo data on this compound compounds themselves, this guide centers on the closely related and well-studied derivative, 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine , specifically the compound GW5823 . This analog shares the core this compound moiety and offers valuable insights into the potential in vivo activity of this chemical class.

Compound Performance: A Quantitative Overview

The in vivo efficacy of GW5823, a potent and selective CCK-A agonist, has been demonstrated in rodent models. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its performance.

Compound IDAnimal ModelAssayRoute of AdministrationEfficacy (ED₅₀)BioavailabilityReference
GW5823 RatFeeding Model (Satiety)Oral10 mg/kgOrally Active[1]
GW5823 MouseGallbladder EmptyingOralMost potent and efficacious analog tested-[1]

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key in vivo experiments are provided below.

Rat Feeding Model for Satiety

This protocol is designed to evaluate the anorectic effects of compounds by measuring the reduction in food intake in rats.

Animals: Male Sprague-Dawley rats are used. They are housed individually and maintained on a standard diet and water ad libitum.

Procedure:

  • Acclimation: Animals are acclimated to the experimental conditions for several days prior to the study.

  • Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.

  • Compound Administration: On the day of the experiment, the test compound (e.g., GW5823) or vehicle is administered orally (p.o.) via gavage.

  • Food Presentation: A pre-weighed amount of standard laboratory chow is presented to the rats 30 minutes after compound administration.

  • Measurement of Food Intake: The amount of food consumed is measured at specific time points (e.g., 1, 2, and 4 hours) after food presentation.

  • Data Analysis: The reduction in food intake in the compound-treated group is compared to the vehicle-treated control group. The ED₅₀ (the dose that produces 50% of the maximum effect) is then calculated.

Mouse Gallbladder Emptying Assay

This assay assesses the cholecystokinetic activity of compounds by measuring the change in gallbladder weight in response to treatment.

Animals: Female albino mice are used for this assay.

Procedure:

  • Fasting: Mice are fasted overnight with free access to water.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Cholecystokinetic Stimulus: To induce gallbladder emptying, a suspension of lyophilized egg yolk is administered orally.

  • Sample Collection: At a predetermined time after the stimulus (e.g., 15 minutes), the mice are euthanized.

  • Gallbladder Excision and Weighing: The gallbladder is carefully dissected and weighed.

  • Data Analysis: The weight of the gallbladders from the compound-treated group is compared to that of the vehicle-treated control group. A lower gallbladder weight indicates greater emptying. The efficacy of the compound is determined by its ability to potentiate or inhibit gallbladder emptying.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of a test compound in an animal model of satiety.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Data Analysis animal_selection Animal Selection (e.g., Male Sprague-Dawley Rats) acclimation Acclimation to Housing and Handling animal_selection->acclimation fasting Overnight Fasting acclimation->fasting dosing Oral Administration (Test Compound or Vehicle) fasting->dosing food_presentation Presentation of Pre-weighed Food dosing->food_presentation measurement Measure Food Intake (e.g., at 1, 2, 4 hours) food_presentation->measurement data_comparison Compare Food Intake (Treated vs. Control) measurement->data_comparison ed50_calculation Calculate ED₅₀ data_comparison->ed50_calculation

Caption: Workflow for in vivo evaluation of satiety effects.

Signaling Pathway

While the precise downstream signaling of this compound compounds is not extensively documented, the activity of the analog GW5823 as a CCK-A receptor agonist provides a framework for its mechanism of action. The following diagram illustrates the conceptual signaling pathway initiated by the activation of the CCK-A receptor.

signaling_pathway compound This compound Analog (e.g., GW5823) receptor CCK-A Receptor compound->receptor Binds and Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Physiological Response (e.g., Satiety, Gallbladder Contraction) ca_release->cellular_response pkc->cellular_response

Caption: Conceptual CCK-A receptor signaling pathway.

References

A Comparative Analysis of Synthetic Routes to 3-(Aminomethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Indazole Derivative

3-(Aminomethyl)-1H-indazole is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a detailed examination of their respective methodologies, quantitative performance, and overall practicality.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 3-(Cyanomethyl)-1H-indazoleRoute 2: Reductive Amination of 1H-Indazole-3-carbaldehydeRoute 3: Gabriel Synthesis from 3-(Chloromethyl)-1H-indazole
Starting Material 3-(Chloromethyl)-1H-indazole1H-Indazole-3-carbaldehyde3-(Hydroxymethyl)-1H-indazole
Key Intermediates 3-(Cyanomethyl)-1H-indazoleImine intermediate3-(Chloromethyl)-1H-indazole, 2-((1H-Indazol-3-yl)methyl)isoindoline-1,3-dione
Overall Yield Moderate to GoodGood to ExcellentModerate
Reagent Toxicity High (NaCN, LiAlH₄)Moderate (NaCNBH₃)Moderate (Hydrazine)
Scalability ModerateGoodModerate
Reaction Steps 21 (one-pot)3

Synthetic Route Overviews

A visual representation of the compared synthetic pathways provides a clear overview of the strategic differences between each approach.

cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Gabriel Synthesis 3-(Chloromethyl)-1H-indazole 3-(Chloromethyl)-1H-indazole 3-(Cyanomethyl)-1H-indazole 3-(Cyanomethyl)-1H-indazole 3-(Chloromethyl)-1H-indazole->3-(Cyanomethyl)-1H-indazole NaCN This compound This compound 3-(Cyanomethyl)-1H-indazole->this compound LiAlH4 1H-Indazole-3-carbaldehyde 1H-Indazole-3-carbaldehyde 1H-Indazole-3-carbaldehyde->this compound NH4OAc, NaCNBH3 3-(Hydroxymethyl)-1H-indazole 3-(Hydroxymethyl)-1H-indazole 3-(Chloromethyl)-1H-indazole_2 3-(Chloromethyl)-1H-indazole 3-(Hydroxymethyl)-1H-indazole->3-(Chloromethyl)-1H-indazole_2 SOCl2 Phthalimide Intermediate Phthalimide Intermediate 3-(Chloromethyl)-1H-indazole_2->Phthalimide Intermediate Potassium Phthalimide Phthalimide Intermediate->this compound Hydrazine

Figure 1. Comparative workflow of the three synthetic routes to this compound.

Route 1: Reduction of 3-(Cyanomethyl)-1H-indazole

This two-step sequence involves the nucleophilic substitution of a haloalkyl indazole with a cyanide salt, followed by the reduction of the resulting nitrile to the primary amine.

Step 1: Synthesis of 3-(Cyanomethyl)-1H-indazole

The synthesis of the nitrile intermediate can be achieved by treating 3-(chloromethyl)-1H-indazole with sodium cyanide in a polar aprotic solvent.

Step 2: Reduction of 3-(Cyanomethyl)-1H-indazole

The nitrile is then reduced to the desired aminomethyl derivative. A common and effective method for this transformation is the use of lithium aluminum hydride (LAH) in an ethereal solvent.

Experimental Protocol:

Synthesis of 3-(Cyanomethyl)-1H-indazole: To a solution of 3-(chloromethyl)-1H-indazole (1 equivalent) in dimethylformamide (DMF), sodium cyanide (1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3-(cyanomethyl)-1H-indazole.

Reduction to this compound: A solution of 3-(cyanomethyl)-1H-indazole (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Performance Data:
StepReagents & ConditionsReaction TimeYield
1. CyanationNaCN, DMF, rt12-16 h~85%
2. ReductionLiAlH₄, THF, 0 °C to rt4-6 h~75%
Overall ~64%

Route 2: Reductive Amination of 1H-Indazole-3-carbaldehyde

This one-pot procedure offers a more direct approach by converting the readily available 1H-indazole-3-carbaldehyde into the target amine. The reaction proceeds via the in-situ formation of an imine with an ammonia source, which is then immediately reduced.

Experimental Protocol:

A solution of 1H-indazole-3-carbaldehyde (1 equivalent), ammonium acetate (10 equivalents), and sodium cyanoborohydride (1.5 equivalents) in methanol is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give this compound.[1]

Performance Data:
Reagents & ConditionsReaction TimeYield
NH₄OAc, NaCNBH₃, MeOH, rt24 h~80-90%

Route 3: Gabriel Synthesis from 3-(Chloromethyl)-1H-indazole

A classic method for the synthesis of primary amines, the Gabriel synthesis provides a reliable, albeit multi-step, route to the target compound, effectively preventing the formation of over-alkylated byproducts.

Step 1: Synthesis of 3-(Chloromethyl)-1H-indazole

The starting material can be prepared from the corresponding 3-(hydroxymethyl)-1H-indazole by treatment with thionyl chloride.

Step 2: Synthesis of 2-((1H-Indazol-3-yl)methyl)isoindoline-1,3-dione

The chloromethyl derivative is then reacted with potassium phthalimide in a nucleophilic substitution reaction.

Step 3: Hydrazinolysis of the Phthalimide Intermediate

The final step involves the cleavage of the phthalimide group with hydrazine hydrate to liberate the desired primary amine.[2]

Experimental Protocol:

Synthesis of 3-(Chloromethyl)-1H-indazole: To a solution of 3-(hydroxymethyl)-1H-indazole (1 equivalent) in dichloromethane, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield crude 3-(chloromethyl)-1H-indazole, which can be used in the next step without further purification.

Gabriel Reaction: A mixture of 3-(chloromethyl)-1H-indazole (1 equivalent) and potassium phthalimide (1.1 equivalents) in DMF is heated at 80 °C for 4 hours. The reaction mixture is then cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to give 2-((1H-indazol-3-yl)methyl)isoindoline-1,3-dione.

Hydrazinolysis: A suspension of the phthalimide intermediate (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is refluxed for 2 hours. The reaction mixture is cooled, and the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to afford this compound.

Performance Data:
StepReagents & ConditionsReaction TimeYield
1. ChlorinationSOCl₂, DCM, 0 °C to rt2 h~90% (crude)
2. Gabriel ReactionPotassium Phthalimide, DMF, 80 °C4 h~80%
3. HydrazinolysisHydrazine hydrate, EtOH, reflux2 h~85%
Overall ~61%

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 2 (Reductive Amination) stands out for its operational simplicity as a one-pot reaction and consistently high yields, making it an attractive option for both small-scale and large-scale synthesis.

  • Route 1 (Nitrile Reduction) provides a good overall yield but involves the use of highly toxic reagents like sodium cyanide and the pyrophoric lithium aluminum hydride, which may pose challenges for scalability and safety.

  • Route 3 (Gabriel Synthesis) is a reliable and classic method that effectively avoids over-alkylation, but its multi-step nature results in a lower overall yield and longer total synthesis time compared to the reductive amination approach.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as available starting materials, scale of synthesis, safety protocols, and desired purity of the final product.

References

Validating Target Engagement of 3-(Aminomethyl)-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective therapeutics, such as 3-(Aminomethyl)-1H-indazole derivatives, hinges on the rigorous validation of their interaction with the intended biological target. Confirming that a compound engages its target within a cellular context is a critical step to bridge the gap between biochemical activity and cellular or physiological outcomes. This guide provides an objective comparison of key experimental methods for validating the target engagement of this compound derivatives, which have shown promise as inhibitors of various protein classes including kinases (e.g., Pim, PAK, Bcr-Abl), metabolic enzymes (e.g., IDO1), and epigenetic readers (e.g., BRD4).

Comparison of Target Engagement Validation Methods

Choosing the appropriate target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative summary of three widely used methods: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay, and Surface Plasmon Resonance (SPR).

Method Principle Advantages Limitations Typical Quantitative Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.Label-free, applicable to endogenous proteins in native cellular environments (cells and tissues), and does not require compound modification.[1][2]Lower throughput for traditional Western blot-based detection, requires a specific antibody for the target protein, and may not be suitable for all targets (e.g., some membrane proteins).Melting temperature shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) IC50.[3]
NanoBRET™ Target Engagement Assay Measures the binding of a small molecule to a target protein in live cells via bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[4][5]Real-time measurement in live cells, high throughput, provides quantitative affinity data (IC50), and can be used to determine residence time.[6][7]Requires genetic modification of the target protein (NanoLuc® fusion), necessitates a specific fluorescent tracer, and potential for steric hindrance from the tag or tracer.[5]Intracellular IC50 values.[8]
Surface Plasmon Resonance (SPR) A label-free optical biosensing technique that measures the binding of an analyte (e.g., small molecule) to a ligand (e.g., purified target protein) immobilized on a sensor surface in real-time.[9]Provides detailed kinetic data (kon, koff) and affinity (KD), label-free for the analyte, and allows for fragment screening and mechanism of action studies.[10]Requires purified protein, protein immobilization may affect its conformation and activity, and potential for non-specific binding and bulk refractive index effects.[9]Association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).[3]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure for performing an isothermal dose-response (ITDR) CETSA to determine the intracellular target engagement of a this compound derivative.

1. Cell Culture and Treatment:

  • Culture cells expressing the target of interest to approximately 80% confluency.

  • Harvest and resuspend the cells in the appropriate culture medium.

  • Treat the cell suspension with a serial dilution of the this compound derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Thermal Denaturation:

  • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

  • Heat the samples at a predetermined optimal temperature (a temperature that results in significant but not complete protein denaturation in the absence of the ligand) for a fixed time (e.g., 3-5 minutes) in a thermal cycler.[3]

  • Cool the samples at room temperature for a few minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

  • Carefully collect the supernatant.

  • Quantify the amount of soluble target protein in the supernatant using a suitable method such as Western blotting, ELISA, or a proximity-based assay like AlphaScreen.[1]

4. Data Analysis:

  • Plot the amount of soluble target protein as a function of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that results in 50% stabilization of the target protein.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the general steps for a NanoBRET target engagement assay to quantify the intracellular affinity of a this compound derivative.

1. Cell Preparation:

  • Transfect cells (e.g., HEK293T) with a vector encoding the target protein fused to NanoLuc® luciferase.[7]

  • Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

2. Assay Plate Setup:

  • Prepare serial dilutions of the this compound derivative in Opti-MEM®.

  • Add the diluted compounds to the wells of a white, 96-well or 384-well assay plate.

  • Add the NanoBRET® tracer at a predetermined optimal concentration to the cell suspension.

3. BRET Measurement:

  • Dispense the cell suspension containing the tracer into the assay plate wells containing the test compound.

  • Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.[7]

4. Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a general workflow for determining the binding kinetics and affinity of a this compound derivative to its purified target protein using SPR.

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

  • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

  • Immobilize the purified target protein onto the sensor surface to the desired density.

  • Deactivate any remaining active esters on the surface.

2. Analyte Preparation and Injection:

  • Prepare a series of dilutions of the this compound derivative in a suitable running buffer.

  • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

  • Include a buffer-only injection as a reference (blank).

3. Data Collection and Analysis:

  • Monitor the change in the SPR signal (measured in response units, RU) in real-time during the association and dissociation phases.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Correct the raw data by subtracting the reference channel signal and the blank injection signal.

  • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the target is crucial for interpreting the functional consequences of target engagement. The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for target engagement validation.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-3, IL-6) JAK JAK Cytokines->JAK activates STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylates Pim1 Pim-1 Kinase STAT3_5->Pim1 induces transcription Bad Bad Pim1->Bad phosphorylates (inactivates) p21 p21 Pim1->p21 phosphorylates (inactivates) p27 p27 Pim1->p27 phosphorylates (inactivates) c_Myc c-Myc Pim1->c_Myc phosphorylates (stabilizes) mTORC1 mTORC1 Pim1->mTORC1 activates Indazole_Derivative 3-(Aminomethyl)-1H- indazole Derivative Indazole_Derivative->Pim1 inhibits Apoptosis Apoptosis Bad->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression p27->Cell_Cycle_Progression c_Myc->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: Pim-1 Kinase Signaling Pathway.

PAK1_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase Growth_Factors->RTK activate Ras_Cdc42 Ras/Cdc42 RTK->Ras_Cdc42 activate PAK1 PAK1 Kinase Ras_Cdc42->PAK1 activate MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK activates PI3K_Akt PI3K/Akt Pathway PAK1->PI3K_Akt activates Cytoskeletal_Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal_Remodeling Indazole_Derivative 3-(Aminomethyl)-1H- indazole Derivative Indazole_Derivative->PAK1 inhibits Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Caption: PAK1 Signaling Pathway.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates Indazole_Derivative 3-(Aminomethyl)-1H- indazole Derivative Indazole_Derivative->BCR_ABL inhibits RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: BCR-ABL Signaling Pathway.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Indazole_Derivative 3-(Aminomethyl)-1H- indazole Derivative Indazole_Derivative->IDO1 inhibits AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR activates GCN2 GCN2 Kinase Tryptophan_Depletion->GCN2 activates T_Cell_Anergy T-Cell Anergy & Proliferation Arrest GCN2->T_Cell_Anergy Immune_Suppression Immune Suppression T_Cell_Anergy->Immune_Suppression Treg_MDSC Treg & MDSC Expansion AhR->Treg_MDSC Treg_MDSC->Immune_Suppression BRD4_Signaling_Pathway Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 binds to P_TEFb P-TEFb (CDK9/CycT1) BRD4->P_TEFb recruits Indazole_Derivative 3-(Aminomethyl)-1H- indazole Derivative Indazole_Derivative->BRD4 inhibits binding RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates (activates) Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogene_Transcription initiates elongation Cell_Proliferation Cell Proliferation Oncogene_Transcription->Cell_Proliferation Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Functional Functional Assays SPR SPR Enzymatic_Assay Enzymatic Assay CETSA CETSA Cellular_Phosphorylation Cellular Phosphorylation (Western Blot) CETSA->Cellular_Phosphorylation Confirms Target Inhibition NanoBRET NanoBRET NanoBRET->Cellular_Phosphorylation Cell_Proliferation Cell Proliferation Assay Cellular_Phosphorylation->Cell_Proliferation Links to Cellular Phenotype Apoptosis_Assay Apoptosis Assay Cellular_Phosphorylation->Apoptosis_Assay Compound 3-(Aminomethyl)-1H- indazole Derivative Compound->SPR Binding Kinetics (KD) Compound->Enzymatic_Assay Enzymatic Activity (IC50) Compound->CETSA Target Stabilization (IC50) Compound->NanoBRET Intracellular Affinity (IC50)

References

A Head-to-Head Comparison: 3-(Aminomethyl)-1H-Indazole Derivatives and Approved PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have shown remarkable efficacy, particularly in cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. A key structural motif present in some of these successful inhibitors is the indazole ring system. This guide provides a head-to-head comparison of a representative 3-substituted-1H-indazole derivative, the approved drug Niraparib, against other leading FDA-approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.

The Rise of Indazole Scaffolds in PARP Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, and its integration into PARP inhibitors has yielded potent drug candidates. Niraparib (MK-4827), a 2-phenyl-2H-indazole-7-carboxamide derivative, is a prime example of a successful indazole-based PARP inhibitor that has received FDA approval for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. Its discovery underscored the potential of the indazole framework for developing highly effective and selective PARP inhibitors. While the initial query focused on 3-(Aminomethyl)-1H-indazole derivatives, the closely related 3-carboxamide structure of Niraparib serves as a clinically validated exemplar for this comparison.

Mechanism of Action: A Shared Path to Synthetic Lethality

Both the indazole derivative, Niraparib, and the other approved PARP inhibitors function by targeting the PARP1 and PARP2 enzymes. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these drugs prevent the repair of SSBs, which then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.

Below is a diagram illustrating the PARP-mediated DNA repair pathway and the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway PARP-Mediated DNA Repair and Inhibition cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PARP_Inhibition PARP Inhibition & Trapping DNA_SSB->PARP_Inhibition PARylation PARylation of proteins PARP->PARylation PARP->PARP_Inhibition Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Indazole Derivative) PARP_Inhibitor->PARP_Inhibition Unrepaired_SSB Unrepaired SSB PARP_Inhibition->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR Proficient Cells (Normal Cells) DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA mutant) DNA_DSB->HR_Deficient HR_Repair HR Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Mechanism of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Head-to-Head Performance: A Quantitative Comparison

The following tables summarize the in vitro potency of the indazole derivative Niraparib and other approved PARP inhibitors against PARP1 and PARP2 enzymes, as well as their cytotoxic activity against various cancer cell lines.

Table 1: Enzymatic Inhibitory Activity (IC50 in nM)

CompoundTargetIC50 (nM)
Niraparib PARP1 3.8 [1][2]
PARP2 2.1 [1][2]
OlaparibPARP15[3]
PARP21[3]
RucaparibPARP11.4
PARP228
TalazoparibPARP10.57[4]
PARP2-

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Cytotoxicity in Cancer Cell Lines (IC50 in µM)

CompoundCell LineCancer TypeBRCA StatusIC50 (µM)
Niraparib PEO1 Ovarian BRCA2 mutant 7.487 [5][6]
UWB1.289 Ovarian BRCA1 mutant 21.34 [5][6]
UWB1.289+BRCA1 Ovarian BRCA1 WT 58.98 [5][6]
Capan-1 Pancreatic BRCA2 mutant ~15 [7]
MIA PaCa-2 Pancreatic BRCA WT 26 [7]
PANC-1 Pancreatic BRCA WT 50 [7]
OlaparibPEO1OvarianBRCA2 mutant~200[7]
Capan-1PancreaticBRCA2 mutant>200[7]
MIA PaCa-2PancreaticBRCA WT200[7]
PANC-1PancreaticBRCA WT200[7]
RucaparibPEO1OvarianBRCA2 mutant-
TalazoparibJIMT1Breast-0.002[8]
MDA-MB-231BreastBRCA WT0.48[9]
MDA-MB-468BreastBRCA WT0.8[9]

From the data, it is evident that all four compounds are potent inhibitors of PARP enzymes, with IC50 values in the low nanomolar range. Niraparib demonstrates strong inhibitory activity against both PARP1 and PARP2. In cellular assays, Niraparib shows greater potency in inhibiting the proliferation of both BRCA-proficient and -deficient pancreatic and ovarian cancer cells compared to Olaparib.[7] Talazoparib exhibits particularly high potency in certain breast cancer cell lines.[8][9]

Experimental Protocols

To ensure reproducibility and allow for a clear understanding of the data presented, the following are detailed methodologies for key experiments cited in the comparison.

PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Blocking Buffer

  • PBST (PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (e.g., indazole derivative, approved drugs) dissolved in DMSO

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate three times with 200 µL of PBST per well. Block the wells by adding 200 µL of Blocking Buffer and incubate for at least 90 minutes at room temperature. Wash the plate again three times with PBST.

  • Compound Preparation: Prepare serial dilutions of the test compounds in 1x PARP Assay Buffer. A typical starting concentration might be 10 µM. Include a DMSO vehicle control (positive control) and a no-enzyme control (blank).

  • Reaction Mixture: Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.

  • Reaction Initiation: Add 2.5 µL of the diluted test compounds or DMSO to the appropriate wells. Add 12.5 µL of the Master Mix to all wells except the blank. Add the PARP1 enzyme solution to all wells except the blank. Add 10 µL of 1x PARP Assay Buffer to the blank wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate three times with PBST. Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash the plate again three times with PBST. Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background signal (blank wells) from all other readings. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PARP_Enzymatic_Assay_Workflow Workflow for PARP1 Enzymatic Assay Start Start: Histone-coated plate Wash_Block Wash and Block Wells Start->Wash_Block Add_Compound Add Test Compound/Control Wash_Block->Add_Compound Add_Master_Mix Add Master Mix (Activated DNA, Biotin-NAD+) Add_Compound->Add_Master_Mix Add_Enzyme Add PARP1 Enzyme Add_Master_Mix->Add_Enzyme Incubate_RT Incubate at Room Temperature Add_Enzyme->Incubate_RT Wash_Detect Wash and Add Streptavidin-HRP Incubate_RT->Wash_Detect Incubate_Detect Incubate for Detection Wash_Detect->Incubate_Detect Add_Substrate Add Chemiluminescent Substrate Incubate_Detect->Add_Substrate Read_Luminescence Read Luminescence Add_Substrate->Read_Luminescence Analyze_Data Analyze Data and Calculate IC50 Read_Luminescence->Analyze_Data

Workflow of the PARP1 chemiluminescent enzymatic assay.

Clonogenic Survival Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% crystal violet in methanol/water)

  • Methanol

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds or a vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24 hours for short-term exposure or continuously for the entire colony formation period). For short-term exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

  • Colony Formation: Incubate the plates for 8-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Staining: Remove the medium and gently wash the wells with PBS. Fix the colonies with methanol for 10-20 minutes. Remove the methanol and allow the plates to air dry. Stain the colonies with crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the surviving fraction (SF) for each treatment group (SF = (number of colonies formed / (number of cells seeded x PE/100))). Plot the surviving fraction against the drug concentration to generate a dose-response curve.

Conclusion

The indazole scaffold, exemplified by the approved drug Niraparib, represents a highly successful structural motif in the design of potent PARP inhibitors. Head-to-head comparisons with other approved PARP inhibitors demonstrate that Niraparib is a highly effective dual inhibitor of PARP1 and PARP2 with significant cytotoxic effects against cancer cells, particularly those with DNA repair deficiencies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating the evaluation and development of novel therapeutic agents targeting the PARP-mediated DNA repair pathway. Further exploration of this compound derivatives and other related structures may lead to the discovery of next-generation PARP inhibitors with improved efficacy and safety profiles.

References

Safety Operating Guide

Safe Disposal of 3-(Aminomethyl)-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like 3-(Aminomethyl)-1H-indazole are critical for ensuring a safe laboratory environment and minimizing ecological impact. This guide outlines the essential, step-by-step procedures for the proper disposal of this compound and its contaminated materials, aligning with standard safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[1] All handling of this compound and its associated waste should be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1] Ensure that safety showers and eyewash stations are readily accessible.[1]

Waste Segregation: The Foundational Step

Proper segregation of chemical waste is the cornerstone of safe and compliant disposal. As an indazole derivative, this compound should be treated as hazardous chemical waste.

Key Principles of Waste Segregation:

  • Designated Waste Containers: Collect all waste containing this compound in a designated, clearly labeled "Hazardous Chemical Waste" container.[2][3] The container must be chemically compatible with the waste; high-density polyethylene (HDPE) containers are often a suitable choice.[1]

  • Avoid Co-mingling: Do not mix this waste stream with incompatible materials such as strong oxidizing agents or acids.[2] Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.[1]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[2][3] The label should clearly identify the contents, including the full chemical name and concentration.

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into the designated "Hazardous Chemical Waste" container.

    • During the transfer, take precautions to avoid the generation of dust.[4][5]

    • Ensure the container is securely sealed after the addition of waste.[3]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Hazardous Chemical Waste" container.[1]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in a designated liquid "Hazardous Chemical Waste" container.[1] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal:

    • Final disposal of chemical waste must be conducted by a licensed and approved waste disposal facility.[1][4][6]

    • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[1]

    • The preferred method of disposal for such organic compounds is typically controlled incineration in a chemical waste incinerator.[1]

Summary of Key Chemical and Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not available, the table below summarizes key information from structurally similar indazole derivatives. This data should be used as a guideline, and the specific SDS for the material in use should always be consulted.

PropertyInformation from Analogous Indazole Compounds
Physical State Solid, Powder[4]
Appearance Off-white to Beige[4]
Known Hazards Harmful if swallowed.[4][6] Causes skin and serious eye irritation.[4][6] May cause respiratory irritation.[4][6]
Incompatible Materials Strong oxidizing agents, Strong acids.[2][4]
Hazardous Decomposition Forms Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx) upon thermal decomposition.[4][6][7]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[4][6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8] The preferred method is often controlled incineration.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_final_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Pure Solid or Contaminated Solids (Gloves, Weighing Paper) waste_type->solid_waste Solid liquid_waste Contaminated Rinsate waste_type->liquid_waste Liquid improper_disposal Improper Disposal (Drain, Regular Trash) waste_type->improper_disposal solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container seal_container Securely Seal Container When Not in Use solid_container->seal_container liquid_container->seal_container storage Store in Secondary Containment in a Designated Area seal_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Contractor storage->ehs_pickup end End: Proper Disposal via Approved Facility ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.